molecular formula C6H3Cl2IO B1308735 2,6-Dichloro-4-iodophenol CAS No. 34074-22-1

2,6-Dichloro-4-iodophenol

Cat. No.: B1308735
CAS No.: 34074-22-1
M. Wt: 288.89 g/mol
InChI Key: AIGWECICLKWOIR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodophenol is a useful research compound. Its molecular formula is C6H3Cl2IO and its molecular weight is 288.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGWECICLKWOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403711
Record name 2,6-dichloro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34074-22-1
Record name 2,6-dichloro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of 2,6-dichloro-4-iodophenol, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. This document details a reliable synthetic protocol, summarizes key physicochemical data, and outlines the necessary experimental procedures.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic iodination of 2,6-dichlorophenol. The use of N-iodosuccinimide (NIS) in methanol provides a direct and efficient method for this transformation.

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 2_6_Dichlorophenol 2,6-Dichlorophenol Stirring Stirring at Room Temperature (1 hour) 2_6_Dichlorophenol->Stirring NIS N-Iodosuccinimide (NIS) NIS->Stirring Methanol Methanol (Solvent) Methanol->Stirring Concentration Concentration under reduced pressure Stirring->Concentration Redissolution Redissolution in Ethyl Acetate Concentration->Redissolution Purification Silica Gel Column Chromatography (Eluent: Petroleum Ether) Concentration->Purification Washing Washing with saturated saline Redissolution->Washing Drying Drying over anhydrous Na₂SO₄ Washing->Drying Drying->Concentration re-concentration Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 2,6-dichlorophenol.

Materials:

  • 2,6-Dichlorophenol

  • N-Iodosuccinimide (NIS)

  • Methanol

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dichlorophenol (1.00 eq.) and N-iodosuccinimide (2.00 eq.) in methanol.[1]

  • Stir the resulting solution at room temperature for 1 hour.[1]

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.[1]

  • Redissolve the concentrated residue in ethyl acetate.[1]

  • Wash the organic layer with saturated saline solution (3 times).[1]

  • Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography using 100% petroleum ether as the eluent to yield this compound as a yellow solid.[1]

Yield: 59%[1]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₃Cl₂IO
Molecular Weight 288.9 g/mol
Appearance White to off-white solid
Melting Point 91-92 °C
Boiling Point 278.2 ± 40.0 °C (Predicted)
Density 2.158 ± 0.06 g/cm³ (Predicted)
pKa 6.42 ± 0.23 (Predicted)
Storage Temperature Under inert gas (nitrogen or Argon) at 2–8 °C

Spectral Data

Detailed experimental spectral data for this compound is limited in the available literature. The known ¹H-NMR data is provided below.

¹H-NMR (300 MHz, CDCl₃):

  • δ 9.83 (s, 1H)

  • δ 7.27 (s, 2H)[1]

¹³C-NMR, IR, and Mass Spectrometry:

Applications and Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the direct applications and biological activities of this compound. However, halogenated phenols and their derivatives are known to be valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the related compound 2,6-dichloro-4-aminophenol is a known intermediate in the production of pesticides.[2] Furthermore, iodophenol derivatives, in general, have been utilized in medicinal chemistry for the development of various therapeutic agents.[3][4] Given its structure, this compound holds potential as a building block in synthetic chemistry, where the iodine atom can be readily substituted or used in cross-coupling reactions to introduce further molecular complexity. Further research is required to fully elucidate the potential applications and biological profile of this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-dichloro-4-iodophenol, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key processes and relationships.

Core Physicochemical Data

This compound is a halogenated derivative of phenol. Its chemical structure, characterized by the presence of two chlorine atoms and one iodine atom on the phenol ring, significantly influences its physical and chemical properties.

PropertyValueSource
CAS Number 34074-22-1[1][2]
Molecular Formula C₆H₃Cl₂IO[1]
Molecular Weight 288.9 g/mol [1][2]
Appearance White to yellow solid[1]
Melting Point 91-92 °C[1]
Boiling Point 278.2 ± 40.0 °C (Predicted)[1]
Density 2.158 ± 0.06 g/cm³ (Predicted)[1]
pKa 6.42 ± 0.23 (Predicted)[1]
Storage Temperature 2–8 °C, under inert gas (e.g., Nitrogen or Argon)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis of this compound and general methods for the determination of its key physicochemical properties.

2.1. Synthesis of this compound

A common laboratory-scale synthesis involves the direct iodination of 2,6-dichlorophenol.[1]

  • Materials and Reagents:

    • 2,6-dichlorophenol

    • N-Iodosuccinimide (NIS)

    • Methanol

    • Ethyl acetate

    • Saturated saline solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Petroleum ether

  • Procedure:

    • Dissolve 2,6-dichlorophenol (1.0 eq.) and N-iodosuccinimide (2.0 eq.) in methanol.

    • Stir the mixture at room temperature for 1 hour.

    • Monitor the reaction for completion (e.g., by thin-layer chromatography).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the resulting residue in ethyl acetate.

    • Wash the organic layer with a saturated saline solution three times.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the dried organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography, using 100% petroleum ether as the eluent.

    • The final product, this compound, is obtained as a yellow solid.[1]

2.2. Determination of Physicochemical Properties

Standard experimental techniques are employed to determine the physicochemical characteristics of phenolic compounds.

  • Melting Point Determination:

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range over which the solid first begins to melt until it becomes completely liquid is recorded as the melting point.

  • Boiling Point Determination:

    • Due to the high boiling point, vacuum distillation is often preferred to prevent decomposition.

    • The substance is heated in a distillation apparatus under a specific reduced pressure.

    • The temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.

    • This can be extrapolated to determine the boiling point at atmospheric pressure.

  • pKa Determination:

    • Potentiometric titration is a common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is the pH at which half of the phenol has been neutralized (the midpoint of the titration curve).

    • Spectrophotometric methods can also be used, based on the differential UV-Vis absorbance of the protonated and deprotonated forms of the phenol.

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product A 2,6-Dichlorophenol D Dissolve & Stir (1 hr, RT) A->D B N-Iodosuccinimide (NIS) B->D C Methanol C->D E Concentrate (Reduced Pressure) D->E F Redissolve (Ethyl Acetate) E->F G Wash (Saturated Saline) F->G H Dry (Anhydrous Na2SO4) G->H I Concentrate (Reduced Pressure) H->I J Silica Gel Column Chromatography (Petroleum Ether) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

3.2. Structure-Property Relationships

This diagram outlines the logical relationships between the molecular structure of this compound and its key physicochemical properties.

G cluster_structure Molecular Structure cluster_features Structural Features cluster_properties Physicochemical Properties Structure This compound OH Hydroxyl (-OH) Group Structure->OH Aromatic Aromatic Ring Structure->Aromatic Halogens Halogen Substituents (2x Cl, 1x I) Structure->Halogens Solubility Solubility Profile (Hydrophobicity) OH->Solubility H-bonding (minor) Acidity Acidity (pKa) OH->Acidity Proton donation Aromatic->Solubility Hydrophobic nature Reactivity Chemical Reactivity Aromatic->Reactivity Electrophilic substitution Halogens->Solubility Increased lipophilicity Halogens->Acidity Inductive effect (-I) MW High Molecular Weight Halogens->MW High atomic mass

Caption: Influence of structural features on physicochemical properties.

References

2,6-Dichloro-4-iodophenol CAS number 34074-22-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34074-22-1

This technical guide provides an in-depth overview of 2,6-Dichloro-4-iodophenol, a halogenated aromatic compound. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It consolidates key physicochemical data, detailed experimental protocols, and safety information, presenting it in a structured and accessible format.

Physicochemical Properties

This compound is a solid organic compound characterized by a phenol ring substituted with two chlorine atoms and one iodine atom.[1] These substitutions significantly influence its chemical reactivity and physical properties.

PropertyValueSource(s)
CAS Number 34074-22-1[2]
Molecular Formula C₆H₃Cl₂IO[2]
Molecular Weight 288.9 g/mol [2]
Physical Form Solid (Yellow)[2]
Melting Point 91-92 °C[2]
Boiling Point 278.2 ± 40.0 °C (Predicted)[2]
Purity ≥98%[1]
Storage Ambient Temperature[1]
InChI Key AIGWECICLKWOIR-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the electrophilic iodination of 2,6-Dichlorophenol.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 2,6-Dichlorophenol using N-Iodosuccinimide (NIS) as the iodinating agent.[2]

Materials:

  • 2,6-Dichlorophenol (1.00 eq.)

  • N-Iodosuccinimide (NIS) (2.00 eq.)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

  • Petroleum Ether

Procedure:

  • Reaction Setup: Dissolve 2,6-Dichlorophenol (1.00 eq.) and N-Iodosuccinimide (2.00 eq.) in methanol.

  • Reaction Execution: Stir the mixture at room temperature for 1 hour.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Work-up: Redissolve the concentrated residue in ethyl acetate. Wash the organic layer three times with a saturated saline solution.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate.

  • Final Concentration: Concentrate the dried organic layer under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography, using 100% petroleum ether as the eluent to afford this compound as a yellow solid.[2]

Expected Yield: Approximately 59%.[2]

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification cluster_result Final Product A 1. Dissolve 2,6-Dichlorophenol & NIS in Methanol B 2. Stir at Room Temperature (1 hr) A->B C 3. Concentrate Under Reduced Pressure B->C Reaction Complete D 4. Redissolve in EtOAc & Wash with Saline C->D E 5. Dry Organic Layer (Na2SO4) D->E F 6. Concentrate Organic Layer E->F G 7. Purify via Column Chromatography F->G H This compound (Yellow Solid) G->H Isolation

Synthesis Workflow for this compound

Biological Activity and Potential Applications

Direct biological activity for this compound is not extensively documented in peer-reviewed literature. However, the activities of structurally related compounds provide insight into its potential applications and areas for further research.

Role as a Synthetic Intermediate

Halogenated phenols are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals.[3][4][5] The functional groups of this compound—a hydroxyl group and three halogen atoms at different positions—offer versatile reactivity for creating more complex molecules.[4] For instance, the related compound 2,6-dichloro-4-aminophenol serves as a key intermediate in the synthesis of the benzoylurea insecticide, hexaflumuron.[6][7] The iodine atom, in particular, is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds.[4][8]

Logical_Relationship Role as a Synthetic Intermediate cluster_reactions Chemical Transformations cluster_applications Potential Final Products A This compound (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B Iodine site C Nucleophilic Substitution A->C Hydroxyl site D Derivatization (e.g., to aminophenol) A->D Multi-step synthesis E Pharmaceuticals (e.g., Small Molecule Inhibitors) B->E G Novel Organic Materials B->G C->E F Agrochemicals (e.g., Insecticides) D->F

Logical Flow of Synthetic Applications
Inferred Biological Activity from Analogs

  • Enzyme Inhibition: A structurally similar compound, 2,6-dichloro-4-nitrophenol (DCNP), is a potent and selective inhibitor of sulfotransferase (PST) enzymes.[9][10] These enzymes are critical in the metabolism and detoxification of a wide range of xenobiotics and endogenous compounds. DCNP has also been shown to inhibit certain alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[9] This suggests that this compound could be investigated for similar inhibitory activities.

  • Antioxidant and Anti-peroxidative Effects: A study on 2,6-diprenyl-4-iodophenol, which shares the 4-iodophenol core, demonstrated potent inhibitory activity against mitochondrial lipid peroxidation, suggesting that the 4-halogen group can enhance such effects.[11]

  • Uncoupling of Oxidative Phosphorylation: As a member of the chlorinated phenol class of compounds, it may act as an uncoupler of oxidative phosphorylation, a mechanism that disrupts the formation of ATP in cells.[12]

Safety and Toxicity Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling, storage, and disposal. The following data is compiled from available Safety Data Sheets (SDS).

Hazard TypeGHS Hazard Statement(s)Precautionary Statement(s)Source(s)
Acute Toxicity H302: Harmful if swallowed.H332: Harmful if inhaled.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
General -P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant.[1]

Note: The toxicological properties of this compound have not been fully investigated. All handling should be performed by trained personnel in a controlled laboratory environment using appropriate personal protective equipment (PPE).

References

Spectroscopic Profile of 2,6-Dichloro-4-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2,6-dichloro-4-iodophenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the phenolic proton and the aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.83Singlet (s)1H-OH
7.27Singlet (s)2HAr-H

Data Interpretation: The singlet at 9.83 ppm is characteristic of a phenolic hydroxyl proton, and its integration confirms the presence of a single proton. The singlet at 7.27 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons at the C3 and C5 positions. The singlet nature of this peak is due to the symmetrical substitution pattern of the aromatic ring.

¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
~150-155C1 (-OH)
~130-135C3/C5 (Ar-CH)
~120-125C2/C6 (-Cl)
~85-90C4 (-I)

Data Interpretation: The carbon atom attached to the hydroxyl group (C1) is expected to be the most deshielded, appearing in the 150-155 ppm range. The carbons bearing the chlorine atoms (C2 and C6) would appear in the 120-125 ppm region. The two equivalent aromatic carbons (C3 and C5) are predicted to resonate around 130-135 ppm. The carbon atom bonded to the iodine (C4) is anticipated to be the most shielded among the aromatic carbons, with a chemical shift in the range of 85-90 ppm due to the heavy atom effect of iodine.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenolic compounds is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: Process the acquired free induction decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The key IR absorption bands expected for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~3550-3200Broad, Medium-StrongO-H stretch (phenolic)
~3100-3000Weak-MediumC-H stretch (aromatic)
~1550-1450Medium-StrongC=C stretch (aromatic ring)
~1260-1180StrongC-O stretch (phenol)
~850-750StrongC-Cl stretch
~600-500MediumC-I stretch

Data Interpretation: The broad absorption in the 3550-3200 cm⁻¹ region is a characteristic feature of the O-H stretching vibration in phenols, with the broadening resulting from hydrogen bonding. The weak to medium peaks in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching of the aromatic ring. Aromatic C=C stretching vibrations typically appear as a set of bands in the 1550-1450 cm⁻¹ region. The strong C-O stretching vibration of the phenol is expected around 1260-1180 cm⁻¹. The presence of halogens is indicated by the C-Cl stretching absorption in the 850-750 cm⁻¹ range and the C-I stretch at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample is as follows:

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

The predicted mass spectrometric data for this compound is presented below.

m/zInterpretation
288/290/292[M]⁺• (Molecular ion peak cluster)
253/255[M-Cl]⁺
161[M-I]⁺
126[M-I-Cl]⁺

Data Interpretation: The molecular ion peak ([M]⁺•) for this compound is expected to appear as a cluster of peaks at m/z 288, 290, and 292. This isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The base peak may correspond to the molecular ion or a stable fragment. Common fragmentation pathways for halogenated phenols include the loss of a halogen atom. Therefore, fragment ions corresponding to the loss of a chlorine atom ([M-Cl]⁺) at m/z 253/255 and the loss of an iodine atom ([M-I]⁺) at m/z 161 are anticipated. A subsequent loss of a chlorine atom from the [M-I]⁺ fragment would lead to an ion at m/z 126.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization source.

  • Gas Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from the solvent and any impurities on a capillary column. Typical GC oven temperature programs start at a low temperature and ramp up to a higher temperature to ensure good separation.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Data Acquisition and Processing: A detector records the abundance of each ion, and the data is processed by a computer to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Processing & Analysis Sample This compound NMR_Acq NMR Acquisition (¹H & ¹³C) Sample->NMR_Acq IR_Acq FTIR Acquisition Sample->IR_Acq MS_Acq GC-MS Acquisition Sample->MS_Acq Data_Analysis Spectral Interpretation & Structural Elucidation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Environmental Fate of 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of direct experimental data on the environmental fate of 2,6-dichloro-4-iodophenol. Therefore, this technical guide has been compiled using data from structurally similar surrogate compounds, primarily 2,6-dichlorophenol and 2,4-dichlorophenol. The presence of the iodine atom at the 4-position is expected to influence the compound's properties and environmental behavior, and this has been taken into consideration where possible.

Introduction

This compound is a halogenated aromatic compound. Its structure, combining chlorine and iodine atoms on a phenol ring, suggests that it may exhibit persistence and toxicity in the environment. Halogenated phenols are a class of compounds used in various industrial applications, including as intermediates in the synthesis of pesticides and pharmaceuticals.[1][2] Understanding their environmental fate—how they are transported and transformed in the air, water, and soil—is crucial for assessing their potential ecological and human health risks.

This guide provides a comprehensive overview of the predicted environmental fate of this compound, focusing on key processes such as biodegradation, photodegradation, hydrolysis, and sorption. The information presented is primarily derived from studies on 2,6-dichlorophenol and 2,4-dichlorophenol, and the potential influence of the iodo-substituent is discussed based on general chemical principles and data for other iodinated organic compounds.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental distribution and fate. The properties for this compound and its surrogate compounds are summarized below.

PropertyThis compound2,6-Dichlorophenol2,4-Dichlorophenol
CAS Number 34074-22-1[3]87-65-0[4]120-83-2[5][6]
Molecular Formula C₆H₃Cl₂IO[3]C₆H₄Cl₂O[4]C₆H₄Cl₂O[6]
Molecular Weight ( g/mol ) 288.9[3]163.0[4]163.0[6]
Melting Point (°C) 91-92[3]65-67[4]45[6]
Boiling Point (°C) 278.2 (Predicted)[3]219-220[4]210[6]
Water Solubility Low (Predicted)8.2 g/L (likely an error, other sources suggest lower)4.5 g/L at 20°C[6][7]
log Kow (Octanol-Water Partition Coefficient) High (Predicted)2.88[4]3.06[7]
pKa Acidic (Predicted)6.79[6]7.89[7]
Vapor Pressure Low (Predicted)0.1 mmHg at 25°C[6]0.13 mmHg at 25°C[7]
Henry's Law Constant (atm·m³/mol) Low (Predicted)2.67 x 10⁻⁶[6]1.8 x 10⁻⁶[7]

Note: Many properties for this compound are predicted and not experimentally determined.

The high predicted octanol-water partition coefficient (log Kow) for this compound suggests a tendency to sorb to organic matter in soil and sediment, which would reduce its mobility in the environment.

Environmental Fate Processes

The primary processes governing the environmental fate of this compound are expected to be biodegradation, photodegradation, and sorption. Hydrolysis is generally not a significant degradation pathway for chlorophenols under typical environmental pH conditions.[8]

Microbial degradation is a key process for the removal of chlorophenols from the environment. Studies on dichlorophenols have shown that they can be degraded under both aerobic and anaerobic conditions.

Aerobic Biodegradation:

Aerobic microorganisms can utilize dichlorophenols as a source of carbon and energy. The degradation pathway often involves hydroxylation of the aromatic ring, followed by ring cleavage. For 2,4-dichlorophenol, a well-studied pathway involves the initial conversion to 3,5-dichlorocatechol, followed by ring cleavage and further degradation to intermediates of the tricarboxylic acid (TCA) cycle.[7] A similar pathway can be postulated for 2,6-dichlorophenol. The presence of the iodine atom in this compound may influence the rate and pathway of degradation. Reductive deiodination, the removal of iodine, could be a critical initial step.

Anaerobic Biodegradation:

Under anaerobic conditions, reductive dechlorination is a primary degradation mechanism for chlorophenols. For 2,4-dichlorophenol, this involves the sequential removal of chlorine atoms to form 4-chlorophenol, then phenol, which is subsequently mineralized to methane and carbon dioxide.[9] It is plausible that this compound would also undergo reductive dehalogenation, with the potential for both deiodination and dechlorination.

Quantitative Biodegradation Data for Surrogate Compounds

CompoundConditionsHalf-life / Degradation RateReference
2,6-DichlorophenolAquifer slurry20 days[8]
2,6-DichlorophenolSoil microcosms with Ralstonia basilensis RK161% mineralization to ¹⁴CO₂ in 5 days[10]
2,4-DichlorophenolAcclimated mixed culturesComplete degradation of up to 104.4 mg/L[11]
2,4-DichlorophenolFreshwater lake sediments (anaerobic)Maximal transformation rate of 300 µmol/L/day[9]

Experimental Protocol: Biodegradation Study in Soil

This protocol is a generalized procedure for assessing the biodegradation of a compound like this compound in a soil matrix.

  • Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

  • Microcosm Setup: Distribute a known amount of soil (e.g., 50 g) into sterile glass flasks.

  • Spiking: Add a solution of this compound (and a ¹⁴C-labeled analog if mineralization is to be measured) to the soil to achieve the desired concentration.

  • Incubation: Incubate the microcosms under controlled conditions of temperature and moisture. For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the flasks with an inert gas like nitrogen.

  • Sampling and Analysis: At regular intervals, sacrifice replicate microcosms. Extract the soil with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts for the parent compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mineralization Measurement: For studies with a ¹⁴C-labeled compound, trap the evolved ¹⁴CO₂ in an alkaline solution and quantify using liquid scintillation counting.

Postulated Biodegradation Pathway of this compound

Biodegradation_Pathway cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation A This compound B Reductive Deiodination A->B Microbial Reductases C 2,6-Dichlorophenol B->C D Hydroxylation C->D Monooxygenase E 3,5-Dichlorocatechol D->E F Ring Cleavage E->F Dioxygenase G TCA Cycle Intermediates F->G H This compound I Reductive Dehalogenation H->I J Chlorinated/Iodinated Intermediates I->J K Phenol J->K L Mineralization K->L M CH₄ + CO₂ L->M

Postulated aerobic and anaerobic biodegradation pathways for this compound.

Photodegradation, or photolysis, is the breakdown of compounds by light. Chlorophenols can undergo photolysis in aqueous environments, and this process can be direct or indirect (sensitized by other substances in the water). The cleavage of the carbon-halogen bond is a primary photochemical mechanism. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, suggesting that this compound may be more susceptible to photodegradation than its dichlorinated analog.

Photodegradation Products:

The photodegradation of dichlorophenols can lead to the formation of various intermediates, including other chlorophenols (through dechlorination), hydroquinones, and benzoquinones.[5][12] Complete mineralization to CO₂ and water is also possible under certain conditions, such as in the presence of a photocatalyst like titanium dioxide (TiO₂).

Quantitative Photodegradation Data for Surrogate Compounds

CompoundConditionsRate Constant / Quantum YieldReference
2,6-DichlorophenolAqueous solution with TiO₂ under UV lightPseudo-first-order rate constant of 4.78 x 10⁻⁴ s⁻¹[13]
2,4-DichlorophenolAqueous ZnO suspension under UV lightComplete degradation in 180 minutes[4][5]
2,4-DichlorophenolAqueous solution with UV/persulfatePseudo-first-order rate constant of 35.1 x 10⁻³ min⁻¹[9][14]

Experimental Protocol: Aqueous Photodegradation Study

This protocol outlines a general method for assessing the aqueous photodegradation of a compound.

  • Solution Preparation: Prepare a solution of this compound in purified water at a known concentration.

  • Photoreactor Setup: Place the solution in a quartz tube or a photoreactor equipped with a specific light source (e.g., a xenon lamp to simulate sunlight or a mercury lamp for specific UV wavelengths).

  • Irradiation: Irradiate the solution for a set period. Maintain a constant temperature.

  • Control Samples: Prepare dark controls (wrapped in aluminum foil) to assess for any non-photolytic degradation and volatile controls to measure any loss due to volatilization.

  • Sampling and Analysis: At various time points, take aliquots of the solution and analyze for the parent compound and potential photoproducts using HPLC or GC-MS.

  • Data Analysis: Calculate the degradation rate constant and the half-life of the compound under the specific light conditions.

Experimental Workflow for a Photodegradation Study

Photodegradation_Workflow A Prepare aqueous solution of test compound B Set up photoreactor with light source A->B C Prepare dark and volatile controls A->C D Irradiate samples and controls B->D C->D E Collect samples at time intervals D->E F Analyze samples by HPLC or GC-MS E->F G Determine degradation rate and half-life F->G

A generalized experimental workflow for a photodegradation study.

Sorption to soil and sediment is a critical process that affects the transport and bioavailability of organic compounds in the environment. The extent of sorption is influenced by the properties of the compound (such as its hydrophobicity, indicated by log Kow) and the characteristics of the soil or sediment (such as organic carbon content and pH).

Given the predicted high log Kow of this compound, it is expected to have a moderate to high potential for sorption to soil and sediment. The sorption of dichlorophenols is known to be pH-dependent, with greater sorption occurring at lower pH when the compound is in its neutral form.[15] The presence of the iodo-group may also influence sorption, as organoiodine compounds can interact with soil organic matter.

Sorption Coefficients for Surrogate Compounds

CompoundSoil/Sediment TypeSorption CoefficientReference
2,4-DichlorophenolPahokee peat (93% SOM)Kd up to ~40% reduction with competing aromatic acids
2,4-DichlorophenolCheshire fine sandy loam (3% SOM)Kd up to ~40% reduction with competing aromatic acids

Kd (Distribution Coefficient) and Koc (Organic Carbon-Normalized Sorption Coefficient) are key parameters for quantifying sorption. A higher value indicates stronger sorption.

Experimental Protocol: Soil Sorption Study (Batch Equilibrium Method)

This protocol describes a standard method for determining the sorption of a chemical to soil.

  • Soil and Solution Preparation: Use characterized soil samples. Prepare a stock solution of this compound in a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Batch Experiments: Add a known mass of soil to a series of centrifuge tubes. Add varying concentrations of the test compound solution to the tubes.

  • Equilibration: Shake the tubes on a mechanical shaker for a predetermined time (e.g., 24 hours) to reach equilibrium. Maintain a constant temperature.

  • Phase Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

  • Analysis: Analyze the concentration of the compound remaining in the supernatant (aqueous phase) using HPLC or another suitable analytical method.

  • Calculation: The amount of compound sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. Sorption isotherms (e.g., Freundlich or Langmuir) can be plotted, and sorption coefficients (Kd and Koc) can be determined.

Factors Influencing Sorption

Sorption_Factors Sorption Sorption of this compound Compound Compound Properties Sorption->Compound Soil Soil Properties Sorption->Soil Solution Solution Properties Sorption->Solution LogKow log Kow (Hydrophobicity) Compound->LogKow pKa pKa Compound->pKa OC Organic Carbon Content Soil->OC Clay Clay Content Soil->Clay SurfaceArea Surface Area Soil->SurfaceArea pH pH Solution->pH IonicStrength Ionic Strength Solution->IonicStrength

References

A Technical Guide to the Synthetic Applications of 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-iodophenol is a versatile trifunctional synthetic building block with significant potential in organic synthesis. Its unique electronic and steric properties, arising from the presence of two ortho-chloro substituents, a para-iodo group, and a phenolic hydroxyl moiety, allow for a range of selective chemical transformations. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions and derivatization of the phenolic hydroxyl group. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate its use in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

Halogenated phenols are crucial intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The strategic placement of different halogen atoms on a phenolic scaffold allows for selective functionalization, enabling the construction of complex molecular architectures. This compound is a particularly interesting substrate due to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for chemoselective modification at the para-position. The phenolic hydroxyl group provides an additional site for derivatization, such as ether and ester formation. This guide explores the synthetic utility of this compound in key organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound in organic synthesis is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The well-established reactivity trend of halogens in these reactions (I > Br > Cl) dictates that the C-I bond will selectively undergo oxidative addition to the palladium catalyst under milder conditions, leaving the C-Cl bonds intact for potential subsequent transformations.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. The reaction of this compound with various boronic acids or their esters can provide access to a range of 4-aryl- or 4-vinyl-2,6-dichlorophenols. These products can serve as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Experimental Protocol (Representative)

This protocol is based on a general procedure for the Suzuki-Miyaura coupling of aryl iodides.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 8 mol%)

    • Potassium carbonate (K₂CO₃, 3.0 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add palladium(II) acetate and triphenylphosphine.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical yields for similar reactions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,6-Dichloro-4-phenylphenol85-95
24-Methoxyphenylboronic acid2,6-Dichloro-4-(4-methoxyphenyl)phenol80-90
33-Thienylboronic acid2,6-Dichloro-4-(3-thienyl)phenol75-85

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-I pd0->pd2_complex Oxidative Addition pd2_transmetal Ar-Pd(II)L2-Ar' pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product 4-Ar'-2,6-Dichlorophenol pd2_transmetal->product aryl_iodide 2,6-Dichloro-4- iodophenol aryl_iodide->pd2_complex boronic_acid Ar'-B(OH)2 boronic_acid->pd2_transmetal base Base base->pd2_transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials.[2][3] The reaction of this compound with terminal alkynes would yield 4-alkynyl-2,6-dichlorophenols.

Experimental Protocol (Representative)

This protocol is based on a general procedure for the Sonogashira coupling of aryl iodides.[4]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2,6-Dichloro-4-(phenylethynyl)phenol80-90
21-Hexyne2,6-Dichloro-4-(hex-1-yn-1-yl)phenol75-85
3Trimethylsilylacetylene2,6-Dichloro-4-((trimethylsilyl)ethynyl)phenol85-95

Catalytic Cycles for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)L2-I pd0->pd2_oxidative Oxidative Addition pd2_alkynyl Ar-Pd(II)L2-C≡CR pd2_oxidative->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R pd2_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_alkynyl cu_halide Cu(I)X cu_acetylide->cu_halide cu_halide->cu_acetylide + R-C≡CH + Base aryl_iodide 2,6-Dichloro-4- iodophenol aryl_iodide->pd2_oxidative alkyne R-C≡CH alkyne->cu_halide

Caption: Dual catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5] This reaction would allow for the synthesis of 4-amino-2,6-dichlorophenol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6]

Experimental Protocol (Representative)

This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl halides.[7]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • A suitable phosphine ligand (e.g., XPhos, SPhos, 4 mol%)

    • A strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox, charge a dry Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

    • Add this compound and the amine.

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the Buchwald-Hartwig amination of this compound with various amines.

EntryAmineProductYield (%)
1Aniline4-Anilino-2,6-dichlorophenol70-85
2Morpholine2,6-Dichloro-4-(morpholino)phenol75-90
3Benzylamine4-(Benzylamino)-2,6-dichlorophenol65-80

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)L2-I pd0->pd2_oxidative Oxidative Addition pd2_amido Ar-Pd(II)L2-NR2 pd2_oxidative->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR2 pd2_amido->product aryl_iodide 2,6-Dichloro-4- iodophenol aryl_iodide->pd2_oxidative amine R2NH amine->pd2_oxidative base Base base->pd2_oxidative Williamson_Ether_Synthesis start Start reactants Mix this compound, base, and solvent start->reactants add_halide Add alkyl halide and reflux reactants->add_halide monitor Monitor reaction by TLC add_halide->monitor monitor->add_halide Incomplete workup Work-up: Filter, wash, dry, and concentrate monitor->workup Reaction complete purify Purify product workup->purify end End purify->end

References

reactivity of the C-I bond in 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 2,6-Dichloro-4-iodophenol

Abstract

This technical guide provides a comprehensive analysis of the carbon-iodine (C-I) bond's reactivity in this compound. This compound serves as a versatile intermediate in synthetic chemistry, primarily due to the differential reactivity of its carbon-halogen bonds. The C-I bond's relative lability compared to the more robust C-Cl bonds allows for selective functionalization, making it a valuable building block for drug development professionals and researchers. This document details the physicochemical properties, the principles governing C-I bond reactivity, and provides detailed experimental protocols for its synthesis and subsequent cross-coupling reactions. All quantitative data is summarized in tables, and key processes are visualized through diagrams to ensure clarity and accessibility for the target audience of researchers and scientists.

Introduction

This compound is a polyhalogenated aromatic compound featuring three distinct halogen substituents on a phenol ring. The utility of this molecule in organic synthesis is derived from the hierarchical reactivity of its carbon-halogen bonds. Under typical palladium-catalyzed cross-coupling conditions, the reactivity follows the order C-I > C-Br > C-Cl. This predictable selectivity enables chemists to use this compound as a scaffold, first functionalizing the iodo-position while leaving the two chloro-positions available for subsequent transformations. This guide focuses specifically on the characteristics and synthetic applications of the C-I bond.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its handling and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₆H₃Cl₂IO[1]
Molecular Weight 288.9 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 91-92 °C[1]
Boiling Point (Predicted) 278.2 ± 40.0 °C[1]
Density (Predicted) 2.158 ± 0.06 g/cm³[1]
pKa (Predicted) 6.42 ± 0.23[1]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[1]
¹H-NMR (300 MHz, CDCl₃) δ 9.83 (s, 1H, -OH), 7.27 (s, 2H, Ar-H)[1]

Reactivity of the Carbon-Iodine Bond

The selective reactivity of the C-I bond is primarily governed by its lower bond dissociation energy (BDE) compared to other carbon-halogen bonds. The BDE is the standard enthalpy change associated with the homolytic cleavage of a bond in the gas phase.[2] A lower BDE indicates a weaker, more easily broken bond, which is the key to its preferential reaction in processes like the oxidative addition step in palladium-catalyzed cycles.

Caption: Reactivity hierarchy of carbon-halogen bonds.

Table 2: Average Bond Dissociation Energies (BDE) at 298 K

BondAverage BDE (kJ/mol)Average BDE (kcal/mol)
C–I 24057
C–Br 27666
C–Cl 33981
C–H (Aromatic) 41399

Note: Values are generalized and can vary based on the specific molecular structure. Data adapted from reference tables.[3]

In this compound, the C-I bond is the most labile, making it the primary site for oxidative addition with a low-valent metal catalyst (e.g., Pd(0)). The ortho-chloro substituents and the para-hydroxyl group also influence the electronic properties of the ring, but the intrinsic weakness of the C-I bond dominates its reactivity profile in cross-coupling reactions.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The selective reactivity of the C-I bond makes this compound an excellent substrate for sequential cross-coupling reactions to build molecular complexity.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound. It is widely used to introduce aryl or heteroaryl moieties. The reaction proceeds via a well-established catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdIL2 Ar-Pd(II)-I(L_n) Pd0->ArPdIL2 Oxidative Addition ArPdR_L2 Ar-Pd(II)-R'(L_n) ArPdIL2->ArPdR_L2 Transmetalation ArPdR_L2->Pd0 Reductive Elimination ArR Ar-R' ArPdR_L2->ArR ArI Ar-I (this compound) ArI->ArPdIL2 Boronic R'-B(OR)₂ Boronic->ArPdIL2 Base Base (e.g., K₂CO₃) Base->ArPdIL2 Experimental_Workflow start Start setup Reaction Setup: - Add this compound (1 eq) - Add Arylboronic acid (1.1 eq) - Add Base (e.g., K₂CO₃, 2 eq) - Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) start->setup inert Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) setup->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with EtOAc & Water monitor->workup Reaction Complete extract Extract Aqueous Layer (3x with EtOAc) workup->extract dry Wash, Dry, & Concentrate Organic Layers extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

References

2,6-Dichloro-4-iodophenol: A Versatile Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-iodophenol is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique trifunctionalized aromatic core, featuring two sterically hindering chlorine atoms and a highly reactive iodine atom, allows for precise and regioselective chemical modifications. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the synthetic utility of this compound as a versatile building block for the creation of complex, biologically active molecules. Detailed experimental protocols, tabulated physicochemical data, and graphical representations of synthetic pathways are presented to empower researchers in leveraging this valuable intermediate for the development of next-generation therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₃Cl₂IO[1]
Molecular Weight 288.9 g/mol [1]
CAS Number 34074-22-1[1]
Melting Point 91-92 °C[1]
Boiling Point 278.2±40.0 °C (Predicted)[1]
Appearance Yellow solid[1]
Purity 98%[2]
InChI Key AIGWECICLKWOIR-UHFFFAOYSA-N[2]
Storage Ambient Temperature[2]

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct iodination of 2,6-dichlorophenol. This method is efficient and provides the target molecule in good yield.

Experimental Protocol: Iodination of 2,6-Dichlorophenol

This protocol outlines the synthesis of this compound from 2,6-dichlorophenol using N-iodosuccinimide (NIS) as the iodinating agent.[1]

Materials:

  • 2,6-Dichlorophenol

  • N-Iodosuccinimide (NIS)

  • Methanol

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve 2,6-dichlorophenol (1.00 eq.) and N-iodosuccinimide (2.00 eq.) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated saline solution (3 times).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

  • The final product, this compound, is obtained as a yellow solid with a reported yield of 59%.[1]

Diagrammatic Representation of Synthesis:

G A 2,6-Dichlorophenol C Stir at Room Temperature (1 hour) A->C B N-Iodosuccinimide (NIS) Methanol B->C D Workup and Purification (Extraction, Column Chromatography) C->D Reaction Mixture E This compound D->E Purified Product

Caption: Synthetic workflow for this compound.

Synthetic Utility in Drug Discovery

The strategic arrangement of the chloro and iodo substituents on the phenol ring makes this compound a highly valuable intermediate in medicinal chemistry. The reactivity of the halogens follows the order I > Br > Cl in palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for the selective functionalization at the C-4 position (iodine) while leaving the C-2 and C-6 positions (chlorine) available for subsequent transformations under more forcing conditions.

Regioselective Cross-Coupling Reactions

The iodine atom at the para-position is highly susceptible to displacement in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enables the introduction of a wide range of aryl, heteroaryl, or alkynyl moieties at this position with high regioselectivity.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, the C-I bond will selectively react with a boronic acid or ester in the presence of a palladium catalyst and a base, leaving the C-Cl bonds intact.[3]

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D 4-Aryl/Heteroaryl-2,6-dichlorophenol C->D

Caption: Regioselective Suzuki-Miyaura coupling at the C-4 position.

3.1.2. Sonogashira Coupling

Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The C-I bond of this compound can be selectively coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[4] This introduces an alkynyl substituent at the C-4 position, a common moiety in biologically active molecules.

G A This compound C Sonogashira Coupling (Pd Catalyst, Cu(I) Co-catalyst, Base) A->C B Terminal Alkyne B->C D 4-Alkynyl-2,6-dichlorophenol C->D

Caption: Regioselective Sonogashira coupling at the C-4 position.

Application in the Synthesis of Kinase Inhibitors

While direct synthesis of a named drug using this compound is not prominently documented in publicly available literature, the analogous compound, 2,6-dichloro-4-iodopyridine, is extensively used in the synthesis of kinase inhibitors.[1] The 2,4,6-trisubstituted scaffold is a privileged structure for targeting the ATP-binding site of various kinases. The synthetic strategies employed for the pyridine analogue are directly applicable to the phenol, highlighting its potential in this therapeutic area.

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binding P1 Substrate 1 RTK->P1 Phosphorylation P2 Substrate 2 P1->P2 Signal Transduction P3 Downstream Effectors P2->P3 Cellular Response\n(Proliferation, Survival) Cellular Response (Proliferation, Survival) P3->Cellular Response\n(Proliferation, Survival) Inhibitor Kinase Inhibitor (derived from This compound intermediate) Inhibitor->RTK Inhibition

Caption: General kinase signaling pathway and point of intervention.

Potential Biological Activities

While this compound is primarily valued as a synthetic intermediate, related structures have demonstrated interesting biological activities. For instance, 2,6-diprenyl-4-iodophenol has been shown to possess potent anti-peroxidative activity.[5] This suggests that the 4-iodophenol moiety, in combination with bulky ortho-substituents, may contribute to antioxidant properties. Further investigation into the biological profile of derivatives of this compound is a promising area for future research.

Conclusion

This compound is a chemical intermediate of significant strategic value for drug discovery and development. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of diverse chemical functionalities. This makes it an ideal starting material for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile building block.

References

Biological Activity of 2,6-Dichloro-4-iodophenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,6-dichloro-4-iodophenol represent a versatile scaffold with a wide spectrum of biological activities, ranging from antimicrobial and anticancer to enzyme inhibition and neurological modulation. The unique substitution pattern of the phenolic ring, featuring two electron-withdrawing chlorine atoms and a reactive iodine atom, provides a platform for the development of targeted therapeutic agents. This technical guide offers a comprehensive overview of the known biological activities of this compound and its analogs, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to facilitate further research and drug development.

Introduction

The halogenated phenol motif is a privileged structure in medicinal chemistry, contributing to the pharmacological profile of numerous therapeutic agents. The specific substitution pattern of this compound offers a unique combination of lipophilicity, electronic properties, and reactivity that can be exploited for the design of potent and selective modulators of biological targets. The chlorine atoms at the 2 and 6 positions can enhance binding affinity and metabolic stability, while the iodine atom at the 4 position provides a handle for further synthetic modifications, such as cross-coupling reactions, to introduce diverse functionalities. This guide will delve into the documented biological activities of this class of compounds, with a focus on their potential applications in oncology, infectious diseases, and beyond.

Larvicidal and Toxicological Profile of this compound

The parent compound, this compound, has been evaluated for its toxicity against the larvae of the yellow fever mosquito, Aedes aegypti, and the brine shrimp, Artemia salina. These assays are often used as preliminary screens for general toxicity and potential insecticidal or anticancer activity.

Quantitative Data
CompoundOrganismEndpointValue (mg/L)
This compoundAedes aegypti (larvae)LC₁₀46.66[1]
LC₅₀69.94[1]
LC₉₀104.84[1]
This compoundArtemia salinaLC₅₀69.94[1]
Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

This protocol outlines the general procedure for determining the larvicidal activity of a test compound.

Materials:

  • Third-instar larvae of Aedes aegypti

  • Test compound (this compound)

  • Solvent (e.g., ethanol or DMSO)

  • Deionized water

  • Beakers or other suitable containers

  • Pipettes

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution in deionized water to achieve the desired test concentrations.

  • Place 20-25 third-instar larvae into each beaker containing the test solution.

  • A control group with the solvent and a negative control with deionized water should be included.

  • Maintain the beakers at a constant temperature and observe for mortality at specified time intervals (e.g., 24 and 48 hours).

  • Larvae are considered dead if they are immobile and do not respond to probing.

  • Calculate the percentage mortality for each concentration.

  • Determine the lethal concentrations (LC₁₀, LC₅₀, LC₉₀) using probit analysis or other suitable statistical methods.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Serial Dilutions stock->dilutions expose Expose Larvae to Test Concentrations dilutions->expose larvae Prepare Larvae Batches larvae->expose observe Observe Mortality expose->observe control Set up Control Groups calculate Calculate Percent Mortality observe->calculate probit Probit Analysis (LC50) calculate->probit

Larvicidal Bioassay Workflow

Anticancer and Cytotoxic Activity

While direct studies on a broad range of this compound derivatives are limited, the related 2,6-dichlorophenyl scaffold is a key component in several potent anticancer agents, particularly kinase inhibitors. This suggests that derivatives of this compound could be promising candidates for anticancer drug discovery.

Insights from Related Structures

Derivatives of 2-phenol-4,6-dichlorophenyl-pyridines have been synthesized and evaluated as topoisomerase II inhibitors. Several of these compounds exhibited significant anti-proliferative activity against human cancer cell lines. This indicates that incorporating the 2,6-dichlorophenyl moiety into larger, more complex molecules can lead to potent anticancer effects. The mechanism of action for some of these related compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells.

Potential Signaling Pathways to Investigate

Based on the activity of structurally related compounds, the following signaling pathways are logical starting points for investigating the anticancer mechanism of novel this compound derivatives:

anticancer_pathways cluster_pathways Potential Anticancer Mechanisms derivative This compound Derivative kinase Kinase Inhibition (e.g., Abl, Src) derivative->kinase topo Topoisomerase II Inhibition derivative->topo apoptosis Induction of Apoptosis kinase->apoptosis cell_cycle Cell Cycle Arrest topo->cell_cycle cell_cycle->apoptosis

Potential Anticancer Signaling Pathways

Enzyme Inhibition

Phenolsulfotransferase Inhibition

A nitrated derivative, 2,6-dichloro-4-nitrophenol, has been identified as an alternate-substrate inhibitor of phenolsulfotransferase (PST). PSTs are a family of enzymes involved in the detoxification of phenolic compounds and the metabolism of neurotransmitters.

Experimental Protocol: Phenolsulfotransferase Activity Assay

This protocol describes a general method for measuring PST activity and its inhibition.

Materials:

  • Rat liver cytosol (as a source of PST)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), radiolabeled or with a suitable detection method

  • Phenolic substrate (e.g., p-nitrophenol)

  • Inhibitor (2,6-dichloro-4-nitrophenol)

  • Buffer solution (e.g., Tris-HCl)

  • Scintillation cocktail and counter (for radiolabeled assays) or HPLC system

Procedure:

  • Prepare a reaction mixture containing the buffer, PST enzyme source, and the phenolic substrate.

  • Add the inhibitor at various concentrations to different reaction tubes.

  • Initiate the reaction by adding PAPS.

  • Incubate the mixture at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

  • Separate the sulfated product from the unreacted substrate (e.g., by extraction or chromatography).

  • Quantify the amount of product formed.

  • Determine the kinetic parameters of inhibition (e.g., Ki, IC₅₀) by plotting the reaction velocity against the inhibitor concentration.

Antioxidative and Anti-peroxidative Activity

A derivative, 2,6-diprenyl-4-iodophenol, has demonstrated potent anti-peroxidative activity. This highlights the potential for developing antioxidant compounds based on this scaffold.

Quantitative Data

CompoundAssayEndpointValue (µM)
2,6-diprenyl-4-iodophenolInhibition of mitochondrial lipid peroxidationIC₅₀0.60[2]

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The available data, although somewhat fragmented, points towards several key areas for future investigation:

  • Systematic Synthesis and Screening: A library of derivatives with diverse substituents at the 4-position should be synthesized and screened against a broad panel of biological targets, including various cancer cell lines, microbial strains, and a range of enzymes.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to elucidate their mode of action, including the identification of specific molecular targets and affected signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will provide valuable insights for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Sonogashira coupling reaction with 2,6-dichloro-4-iodophenol. This versatile cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, enabling the synthesis of a wide range of substituted phenols. These products are valuable intermediates in the development of pharmaceuticals and other complex organic molecules.

The Sonogashira reaction is prized for its mild reaction conditions and tolerance of various functional groups. In the case of this compound, the reaction is highly regioselective, with the coupling occurring exclusively at the more reactive iodine-bearing carbon.[1] This is due to the greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an organic solvent. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper acetylide species and subsequent reductive elimination to yield the desired 4-alkynyl-2,6-dichlorophenol and regenerate the active palladium catalyst.[1][2]

Key Reaction Components and Conditions

The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, co-catalyst, base, and solvent. Below is a summary of typical conditions that can be applied to the coupling of this compound.

Component Examples Typical Loading/Concentration Notes
Palladium Catalyst Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1-5 mol%PdCl₂(PPh₃)₂ is often preferred due to its higher stability.[1]
Copper(I) Co-catalyst Copper(I) iodide (CuI)1-10 mol%Essential for the formation of the copper acetylide intermediate.
Base Triethylamine (TEA), Diisopropylamine (DIPA)2-3 equivalentsActs as a scavenger for the hydrogen halide formed and facilitates the deprotonation of the terminal alkyne.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Sufficient to dissolve reactantsAnhydrous and deoxygenated solvents are crucial for optimal results.
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene (TMSA), Propargyl alcohol1.1-1.5 equivalentsThe choice of alkyne determines the substituent introduced at the 4-position.
Temperature Room temperature to 60 °CReaction temperature can be adjusted to optimize reaction rate and yield.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS until completion.

Experimental Protocols

The following protocols provide a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne. These are general procedures and may require optimization for specific alkynes and scales.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • The flask is sealed with septa, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.

  • Anhydrous THF is added via syringe to dissolve the solids.

  • Freshly distilled triethylamine (2.5 eq) is added to the stirred solution via syringe.

  • Phenylacetylene (1.2 eq) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,6-dichloro-4-(phenylethynyl)phenol.

Protocol 2: Sonogashira Coupling of this compound with Trimethylsilylacetylene (TMSA)

Materials:

  • This compound

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, dichloromethane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

  • Add freshly distilled diisopropylamine (3.0 eq) to the reaction mixture.

  • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product, 2,6-dichloro-4-((trimethylsilyl)ethynyl)phenol, is purified by flash column chromatography.

Note on TMS deprotection: The trimethylsilyl group can be readily removed by treating the purified product with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or by mild basic hydrolysis (e.g., K₂CO₃ in methanol) to yield the terminal alkyne, 4-ethynyl-2,6-dichlorophenol.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI CuI Alkyne_Coord π-Alkyne Complex Formation CuI->Alkyne_Coord H-C≡CR Cu_Alkyne [H-C≡CR]·CuI Alkyne_Coord->Cu_Alkyne Deprotonation Deprotonation (Base) Cu_Alkyne->Deprotonation Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers alkynyl group

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Workflow Start Start Setup Reaction Setup: - this compound - Pd Catalyst & CuI - Anhydrous Solvent Start->Setup Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert Add_Base Add Base (e.g., TEA, DIPA) Inert->Add_Base Add_Alkyne Add Terminal Alkyne Add_Base->Add_Alkyne Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) Add_Alkyne->Reaction Workup Aqueous Workup: - Quench with NH₄Cl(aq) - Extract with Organic Solvent Reaction->Workup Reaction Complete Purification Purification: - Dry and Concentrate - Flash Column Chromatography Workup->Purification Product Pure Product: 4-Alkynyl-2,6-dichlorophenol Purification->Product End End Product->End

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2,6-dichloro-4-iodophenol. This challenging substrate, characterized by significant steric hindrance and the presence of a phenolic hydroxyl group, requires careful optimization of reaction conditions to achieve high yields and selectivity. The following sections detail the key considerations, optimized reaction parameters, and step-by-step experimental procedures for the selective amination at the C-I bond.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The reaction of this compound presents a unique synthetic challenge due to the steric hindrance imposed by the two ortho-chloro substituents and the presence of an acidic phenolic hydroxyl group. The inherent reactivity difference among the halogen substituents (I > Br > Cl) allows for the selective amination at the iodine-bearing carbon.[4]

Success in the amination of this substrate hinges on the judicious selection of the palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and a base that is strong enough to deprotonate the amine nucleophile but mild enough to not interfere with the phenolic proton.

Key Reaction Parameters and Optimization

The successful amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.[5] The choice of precatalyst can influence reaction efficiency and should be optimized for specific amine coupling partners.

  • Ligand: The steric and electronic properties of the phosphine ligand are critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[6] For sterically hindered substrates like this compound, bulky and electron-rich biaryl phosphine ligands are essential. Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) have demonstrated high efficacy in promoting the amination of hindered aryl halides.[7][8]

  • Base: The choice of base is crucial to ensure deprotonation of the amine nucleophile without causing deprotonation of the phenol, which could lead to side reactions. While strong bases like sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig aminations, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred for substrates containing acidic functional groups.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed to ensure a homogeneous reaction mixture and to prevent quenching of the active catalyst and base.[5]

  • Temperature: Reaction temperatures typically range from 80 to 110 °C to ensure a reasonable reaction rate. The optimal temperature will depend on the specific catalyst system and the reactivity of the amine.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary and secondary amines. It is recommended to perform small-scale test reactions to optimize conditions for each specific amine.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

This protocol describes a general procedure for the coupling of this compound with a primary arylamine.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Add aniline (1.2 equiv) to the reaction mixture via syringe.

  • Seal the flask and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-2,6-dichlorophenol derivative.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines a general procedure for the coupling of this compound with a cyclic secondary amine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add to a dry Schlenk flask or reaction vial: this compound (1.0 equiv), potassium phosphate (2.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), and BrettPhos (3.0 mol%).

  • Seal the flask, remove it from the glovebox (if applicable), and add anhydrous 1,4-dioxane via syringe to a concentration of approximately 0.1 M.

  • Add morpholine (1.5 equiv) to the reaction mixture via syringe.

  • Place the sealed flask in a preheated heating block or oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-36 hours, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to ambient temperature.

  • Dilute the reaction mixture with dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These data are based on analogous reactions found in the literature for sterically hindered and functionalized aryl halides.

Table 1: Amination with Primary Amines

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1001875-85
p-ToluidinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1002070-80
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.5)Dioxane1102465-75

Table 2: Amination with Secondary Amines

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.5)Dioxane1102480-90
PiperidinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.5)Dioxane1102478-88
N-MethylanilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1003660-70

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Reaction A This compound Process Buchwald-Hartwig Amination A->Process Aryl Halide B Amine (R-NH₂) B->Process Nucleophile C Pd(0)Lₙ Catalyst C->Process Catalyst D Base D->Process E 4-Amino-2,6-dichlorophenol Derivative Process->E Product

Caption: General schematic of the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-I Pd0->OA_complex Amine_adduct [Ar-Pd(II)(L)(RNH₂)]⁺I⁻ OA_complex->Amine_adduct Amido_complex Ar-Pd(II)(L)-NHR Amine_adduct->Amido_complex Amido_complex->Pd0 OA_label Oxidative Addition LE_label Ligand Exchange Deprot_label Deprotonation RE_label Reductive Elimination ArI Ar-I Amine RNH₂ Base Base Product Ar-NHR

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent amine Add Amine Nucleophile solvent->amine reaction Heat Reaction Mixture (80-110 °C) with Stirring amine->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the reaction.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Based on a 2,6-Dichloro-4-iodophenol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical framework for the synthesis and evaluation of kinase inhibitors based on the 2,6-dichloro-4-iodophenol scaffold. To date, there is a lack of published literature specifically detailing the use of this scaffold for kinase inhibitor design. The methodologies presented are based on established synthetic transformations successful with analogous halogenated phenols and pyridines, and represent a theoretical approach to the development of novel kinase inhibitors.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A common strategy in kinase inhibitor design involves the use of a core scaffold that can be functionalized to achieve potent and selective inhibition.

This document outlines a theoretical framework for the utilization of this compound as a novel scaffold for the synthesis of a library of potential kinase inhibitors. The trifunctional nature of this starting material, with a reactive iodine atom at the 4-position and two less reactive chlorine atoms at the 2- and 6-positions, alongside a phenolic hydroxyl group, offers multiple points for diversification through well-established cross-coupling and etherification reactions. This versatility could allow for the systematic exploration of the chemical space around the scaffold to identify potent and selective kinase inhibitors.

Hypothetical Synthesis of Kinase Inhibitors

The synthetic strategy for generating a library of kinase inhibitors from this compound would leverage the differential reactivity of the halogen atoms. The more reactive C-I bond is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a diverse range of substituents at the 4-position. The phenolic hydroxyl group can be functionalized through etherification reactions. Subsequent modifications at the less reactive C-Cl bonds could be explored under more forcing conditions if further diversification is desired.

A general synthetic scheme is proposed below:

Synthetic Scheme scaffold This compound intermediate1 Intermediate 1 (C4-Functionalized) scaffold->intermediate1 Suzuki / Sonogashira / Buchwald-Hartwig @ C4 intermediate2 Intermediate 2 (O-Functionalized) scaffold->intermediate2 Etherification @ OH final_product1 Final Product (Library 1) intermediate1->final_product1 Etherification @ OH final_product2 Final Product (Library 2) intermediate2->final_product2 Suzuki / Sonogashira / Buchwald-Hartwig @ C4

Caption: Hypothetical synthetic routes to kinase inhibitors.

Table 1: Hypothetical Library of Kinase Inhibitors

The following table outlines a hypothetical library of compounds that could be synthesized from the this compound scaffold, targeting kinases such as VEGFR or EGFR. The R1 and R2 groups represent points of diversification.

Compound IDR1 (at C4-position)R2 (at O-position)Target Kinase (Hypothetical)
DCI-V-0014-pyridylmethylVEGFR
DCI-V-0023-aminophenylethylVEGFR
DCI-V-0034-(N-methylcarbamoyl)phenyl2-methoxyethylVEGFR
DCI-E-0014-methoxyphenylbenzylEGFR
DCI-E-0021H-indol-5-yl2-(dimethylamino)ethylEGFR
DCI-E-0033-ethynyl-anilinepropargylEGFR

Experimental Protocols

The following are generalized, hypothetical protocols for the key synthetic transformations. Researchers should optimize these conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • K2CO3 (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the corresponding boronic acid/ester (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Add degassed toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl2(PPh3)2 (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous, degassed THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol), and CuI (0.06 mmol).

  • Add degassed THF (10 mL) followed by the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol).

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd2(dba)3 (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • NaOtBu (1.5 equivalents)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.5 mmol), Pd2(dba)3 (0.02 mmol), and XPhos (0.08 mmol).

  • Add degassed toluene (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: General Procedure for O-Alkylation (Etherification)

This protocol describes the functionalization of the phenolic hydroxyl group.

Materials:

  • Functionalized 2,6-dichloro-4-substituted phenol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 equivalents)

  • K2CO3 or Cs2CO3 (2.0 equivalents)

  • Anhydrous DMF or acetone

  • Standard reaction glassware

Procedure:

  • To a round-bottom flask, add the functionalized phenol (1.0 mmol) and K2CO3 (2.0 mmol) in anhydrous DMF (10 mL).

  • Add the alkyl halide (1.5 mmol) and stir the mixture at room temperature or heat to 50 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Drug Discovery and Development Workflow

The development of novel kinase inhibitors from the this compound scaffold would follow a standard drug discovery pipeline.

Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Trials cluster_3 Regulatory Approval & Market Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (this compound) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo IND IND-Enabling Studies In_Vivo->IND Phase_I Phase I IND->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA NDA Submission Phase_III->NDA Approval FDA Review & Approval NDA->Approval Market Post-Market Surveillance Approval->Market

Caption: A generalized workflow for drug discovery.

Target Signaling Pathways

The synthesized compounds could potentially target various kinase signaling pathways implicated in cancer. Two prominent examples are the EGFR and VEGFR signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell proliferation, survival, and migration.[1]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor DCI-E-XXX (Hypothetical Inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels.[2] Inhibition of VEGFR signaling can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor DCI-V-XXX (Hypothetical Inhibitor) Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway.

Conclusion

While the use of this compound as a scaffold for kinase inhibitor synthesis is not yet established in the scientific literature, its chemical structure presents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and strategic outlines presented in this document provide a foundational, albeit theoretical, roadmap for researchers and drug development professionals to explore this untapped area of medicinal chemistry. Further investigation is warranted to validate the feasibility of the proposed synthetic routes and to evaluate the biological activity of the resulting compounds.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2,6-dichloro-4-iodophenol as a versatile starting material for the synthesis of diverse bioactive molecules. The unique substitution pattern of this compound, featuring two ortho-chloro substituents and a para-iodo group, allows for selective functionalization through various modern synthetic methodologies, making it a valuable building block in medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated phenol that serves as an excellent scaffold for the generation of novel molecular entities with potential therapeutic applications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis enables regioselective modifications. The C-I bond is significantly more reactive, allowing for selective cross-coupling reactions at the 4-position while leaving the two C-Cl bonds intact for subsequent transformations. This sequential functionalization strategy provides a modular approach to synthesizing complex, multi-substituted aromatic compounds. Furthermore, the phenolic hydroxyl group can be readily derivatized, for example, through etherification, to introduce additional diversity.

Derivatives of 2,6-dichlorophenol have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The protocols and data presented herein provide a guide for the synthesis and potential biological evaluation of novel compounds derived from this compound.

Synthetic Strategies Overview

The primary synthetic transformations involving this compound for the generation of bioactive molecular libraries include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties at the 4-position.

  • Sonogashira Coupling: For the introduction of alkynyl groups at the 4-position.

  • Williamson Ether Synthesis: For the derivatization of the phenolic hydroxyl group.

These reactions can be employed in a modular fashion to create a wide array of substituted phenols for biological screening.

Synthetic_Strategies start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base ether Williamson Ether Synthesis (Alkyl Halides) start->ether Base product1 4-Aryl-2,6-dichlorophenols suzuki->product1 product2 4-Alkynyl-2,6-dichlorophenols sonogashira->product2 product3 2,6-Dichloro-4-iodoalkoxybenzenes ether->product3 bioactivity Biological Evaluation (Anticancer, Anti-inflammatory, etc.) product1->bioactivity product2->bioactivity product3->bioactivity

Caption: Overall synthetic strategies for generating bioactive molecules from this compound.

Application Note 1: Synthesis of 4-Aryl-2,6-dichlorophenols via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organohalides. Due to the high reactivity of the C-I bond, this compound can be selectively coupled with a variety of aryl and heteroaryl boronic acids at the 4-position. The resulting 4-aryl-2,6-dichlorophenols are scaffolds found in some bioactive compounds and can be further functionalized at the chloro-positions or the hydroxyl group.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup & Purification A Combine this compound, arylboronic acid, base, and Pd catalyst in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add solvent and heat the reaction mixture with stirring. B->C D Cool, dilute with water, and extract with an organic solvent. C->D E Dry organic layer, concentrate, and purify by column chromatography. D->E

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask with a magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-2,6-dichlorophenol.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2,6-dichlorophenol85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2,6-dichlorophenol82
33-Pyridinylboronic acid4-(3-Pyridinyl)-2,6-dichlorophenol75
42-Thienylboronic acid4-(2-Thienyl)-2,6-dichlorophenol78

Note: Yields are representative and may vary depending on the specific boronic acid used and reaction conditions.

Application Note 2: Synthesis of 4-Alkynyl-2,6-dichlorophenols via Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction allows for the introduction of an alkynyl moiety at the 4-position of this compound. The resulting arylalkynes are important building blocks in organic synthesis and are present in various biologically active molecules, including some anticancer agents.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup & Purification A Combine this compound, Pd/Cu catalysts, and base in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add solvent and terminal alkyne, then stir at room temperature or with gentle heating. B->C D Quench the reaction, dilute, and extract with an organic solvent. C->D E Dry organic layer, concentrate, and purify by column chromatography. D->E

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-16 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-alkynyl-2,6-dichlorophenol.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)-2,6-dichlorophenol90
2Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-2,6-dichlorophenol92
31-Hexyne4-(Hex-1-yn-1-yl)-2,6-dichlorophenol88
4Propargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)-2,6-dichlorophenol81

Note: Yields are representative and may vary depending on the specific alkyne used and reaction conditions.

Application Note 3: Synthesis of 2,6-Dichloro-4-iodoalkoxybenzenes via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide. The phenolic hydroxyl group of this compound can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups, further expanding the chemical space of accessible derivatives for biological testing.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Workflow cluster_0 Deprotonation cluster_1 Nucleophilic Substitution cluster_2 Workup & Purification A Dissolve this compound in a suitable solvent and add a base (e.g., K₂CO₃ or NaH). B Add the alkyl halide to the phenoxide solution and stir, possibly with heating. A->B C Filter off solids (if any), dilute with water, and extract with an organic solvent. B->C D Dry organic layer, concentrate, and purify by column chromatography or recrystallization. C->D

Caption: General workflow for the Williamson ether synthesis with this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).

  • Add anhydrous acetone or DMF (10 mL) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux (for acetone) or at 60 °C (for DMF) and stir for 4-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,6-dichloro-4-iodoalkoxybenzene.

Quantitative Data for Williamson Ether Synthesis
EntryAlkyl HalideProductYield (%)
1Methyl iodide1,3-Dichloro-5-iodo-2-methoxybenzene95
2Ethyl bromide1,3-Dichloro-2-ethoxy-5-iodobenzene91
3Benzyl bromide2-(Benzyloxy)-1,3-dichloro-5-iodobenzene87
4Propargyl bromide1,3-Dichloro-5-iodo-2-(prop-2-yn-1-yloxy)benzene85

Note: Yields are representative and may vary depending on the specific alkyl halide used and reaction conditions.

Potential Biological Activities and Data

Compound ClassBiological ActivityCancer Cell LineIC₅₀ (µM)
2-Indolinone DerivativesAnticancerSW620 (Colon)2.1 - 12.5
2-Phenylacrylonitrile DerivativesAnticancer (Tubulin Inhibitors)HCT116 (Colon)0.0059
3,6-Diazaphenothiazine DerivativesAnticancerSNB-19 (Glioblastoma)0.00011 (µg/mL)
2,6-bis(1,1-dimethylethyl)phenol derivativesAnti-inflammatoryCarrageenan-induced paw edemaInhibition of ~30-57% at 20 mg/Kg

These data suggest that the 2,6-dichlorophenol scaffold can be a valuable component in the design of new therapeutic agents. The synthetic protocols provided in this document offer a clear path to generating novel derivatives of this compound for screening in various biological assays.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of potentially bioactive molecules. Its unique electronic and steric properties, combined with the differential reactivity of its halogen substituents, allow for selective and modular synthetic strategies. The detailed protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Williamson ether synthesis provided herein offer researchers a robust toolkit for the generation of novel compound libraries. The promising biological activities reported for related 2,6-dichlorophenyl-containing molecules warrant the further exploration of derivatives of this compound in drug discovery programs.

Application Notes and Protocols: 2,6-Dichloro-4-iodophenol in Medicinal Chemistry Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,6-dichloro-4-iodophenol as a versatile building block and active agent in medicinal chemistry and drug discovery. The following sections detail its application as a scaffold for kinase inhibitors, its role as a potential deiodinase inhibitor, and its utility in developing antioxidant agents. Detailed experimental protocols and visual diagrams are provided to facilitate the practical application of this compound in a research setting.

Application as a Scaffold for Kinase Inhibitors

The structural motif of this compound presents a valuable starting point for the synthesis of novel kinase inhibitors, a critical class of therapeutics in oncology and other diseases. The analogous compound, 2,6-dichloro-4-iodopyridine, has been successfully utilized as a scaffold for developing potent kinase inhibitors targeting pathways such as the PI3K/Akt/mTOR signaling cascade.[1] The differential reactivity of the halogens (iodine being more reactive than chlorine) allows for selective and sequential functionalization, enabling the generation of diverse chemical libraries for screening.[1]

The iodine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups.[1] The less reactive chlorine atoms at the 2- and 6-positions can be subsequently modified under more forcing conditions, providing further points for diversification and optimization of kinase inhibitory activity.[1]

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Functionalization at C4-position B->C D Further Modification at C2/C6-positions (e.g., Buchwald-Hartwig amination) C->D E Library of 2,4,6-Trisubstituted Phenol Derivatives D->E F Kinase Inhibition Assays E->F G Lead Compound Identification F->G

Caption: General workflow for the synthesis and screening of kinase inhibitors derived from this compound.

Protocol 1: Suzuki-Miyaura Coupling for C4-Arylation [1]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add an anhydrous solvent system, such as a mixture of toluene (5 mL) and degassed water (1 mL).

  • Reaction Execution: Stir the mixture vigorously and heat to 100°C for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C4-Alkynylation [1]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF, 10 mL), followed by the terminal alkyne (1.2 mmol, 1.2 eq) and an amine base (e.g., triethylamine, NEt₃, 3.0 mmol, 3.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60°C, depending on the alkyne's reactivity.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether. Filter through a pad of celite to remove precipitated salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Application as a Deiodinase Inhibitor

Halogenated phenolic compounds are known to inhibit iodothyronine deiodinases (DIs), enzymes crucial for the regulation of thyroid hormone activity.[2][3] These enzymes control the activation of thyroxine (T4) to the more active triiodothyronine (T3) and the inactivation of thyroid hormones.[4] Studies have shown that phenolic structures containing iodine are generally more potent inhibitors of DI activity compared to their brominated, chlorinated, or fluorinated analogs.[3] Although this compound has not been explicitly tested in the reviewed literature, its structure strongly suggests it would be an effective inhibitor of deiodinases, particularly type 1 DI (DIO1).

G cluster_enzymes Deiodinase Enzymes T4 Thyroxine (T4) (Inactive) T3 Triiodothyronine (T3) (Active) T4->T3 Activation rT3 Reverse T3 (rT3) (Inactive) T4->rT3 Inactivation DIO1_2 DIO1, DIO2 DIO1_3 DIO1, DIO3 T2 Diiodothyronine (T2) (Inactive) T3->T2 Inactivation Inhibitor This compound (Potential Inhibitor) Inhibitor->DIO1_2 Inhibition Inhibitor->DIO1_3 Inhibition

Caption: Potential inhibition of thyroid hormone activation and inactivation pathways by this compound.

Protocol 3: In Vitro Deiodinase Inhibition Assay [5][6]

  • Enzyme Preparation: Use human liver microsomes or HEK293 cell lysate with expressed deiodinase (e.g., DIO1). Thaw the enzyme preparation on ice and dilute in the appropriate buffer (e.g., 0.1 M HEPES, 1 mM EDTA, pH 7.0).

  • Assay Setup: In a 96-well plate, add the diluted enzyme suspension to each well.

  • Compound Addition: Add this compound dissolved in DMSO to the wells to achieve a range of final concentrations for IC50 determination. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., 6-propyl-2-thiouracil for DIO1).

  • Reaction Initiation: Start the reaction by adding the substrate solution. For DIO1, this can be 3,3',5'-triiodo-L-thyronine (reverse T3; rT3) in HEPES buffer containing dithiothreitol (DTT). Final assay conditions could be 10 µM rT3 and 40 mM DTT.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination and Analysis: Stop the reaction and measure the liberated iodide using the Sandell-Kolthoff reaction, or quantify the formation of deiodinated products (e.g., 3,3'-diiodothyronine) by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

While no data is available for this compound, the following table summarizes the inhibitory activity of other halogenated phenols on deiodinase type 1 (DIO1).[2]

CompoundIC50 (µM) for DIO1 Inhibition
5'-OH BDE 990.4
Tetrabromobisphenol A (TBBPA)2.1
2,4,6-Tribromophenol40
Triclosan400

Application in the Development of Antioxidant Agents

A derivative of this compound, namely 2,6-diprenyl-4-iodophenol (TX-1952), has demonstrated potent anti-peroxidative and antioxidant activity.[7] This suggests that the 2,6-disubstituted-4-iodophenol scaffold is a promising template for the design of novel antioxidants. The presence of the halogen at the 4-position has been shown to increase the inhibitory activity against mitochondrial lipid peroxidation.[7]

Protocol 4: DPPH Radical Scavenging Assay [7]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound and a standard antioxidant (e.g., BHT or Trolox) in methanol.

  • Assay Procedure: In a 96-well plate, add the test compound or standard solution to each well. Add the DPPH solution to initiate the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The following table presents the antioxidant and anti-peroxidative activities of 2,6-diprenyl-4-iodophenol (TX-1952) and related compounds.[7]

CompoundInhibition of Mitochondrial Lipid Peroxidation (IC50, µM)DPPH Radical Scavenging (IC0.200, µM)
TX-1952 (2,6-diprenyl-4-iodophenol) 0.60 53.1
TX-1961 (2,6-diprenyl-4-bromophenol)0.93Not Reported
TX-1980 (2,6-diprenyl-4-chlorophenol)1.2Not Reported
BHT (2,6-di-tert-butyl-4-methylphenol)0.3133.7
BTBP (2,6-di-tert-butyl-4-bromophenol)0.1716.0

These data suggest that while the 4-iodo substitution is beneficial for inhibiting lipid peroxidation, the nature of the ortho-substituents also plays a crucial role in the overall antioxidant profile.

References

Application Notes: Synthesis of 2,6-Disubstituted-4-Arylphenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Disubstituted-4-arylphenols represent a significant class of compounds in medicinal chemistry and materials science. Their sterically hindered phenolic core, combined with the electronic and structural diversity afforded by the aryl substituent at the 4-position, imparts unique chemical and biological properties. These compounds are key intermediates in the synthesis of dyes, plastics, and insecticides.[1] Notably, in drug development, novel 2,6-disubstituted phenol derivatives are being actively investigated as general anesthetics, showing potential for improved profiles over widely used agents like propofol.[2] The strategic placement of substituents on the phenolic ring is crucial for modulating activity, selectivity, and pharmacokinetic properties.

Core Applications

  • Drug Development: Used as scaffolds for general anesthetics, inhibitors of β-amyloid-42 aggregation in the context of Alzheimer's disease, and other therapeutic agents.[2][3]

  • Materials Science: Serve as monomers for specialty polymers and as antioxidants.

  • Fine Chemicals: Important building blocks in the synthesis of complex organic molecules.[1]

Synthetic Strategies Overview

The preparation of 2,6-disubstituted-4-arylphenols can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Key strategies include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a premier method for constructing the C-C bond between the phenol ring and the 4-position aryl group.[4][5][6] This reaction is valued for its mild conditions, high functional group tolerance, and broad substrate scope.[5] It typically involves the reaction of a 4-halo-2,6-disubstituted phenol with an arylboronic acid.[5]

  • Bismuth-Mediated C-O Arylation: A newer strategy involves the arylation of guaiacols (2-methoxyphenols) using electrophilic bismuth(V) reagents.[7] This method proceeds via an arylative dearomatization followed by a deoxygenative rearomatization sequence, offering a unique regioselectivity.[7]

  • Classical Friedel-Crafts Type Reactions: Traditional methods may involve the reaction of a phenol with an unsaturated aromatic hydrocarbon or alcohol in the presence of a strong acid catalyst.[1] However, these methods often suffer from poor regioselectivity, leading to mixtures of isomers that are difficult to separate.[1]

Below are detailed protocols for modern, high-yield synthetic approaches.

Protocols for the Preparation of 2,6-Disubstituted-4-Arylphenols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 2,6-disubstituted-4-arylphenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 4-halo-2,6-disubstituted phenol and an arylboronic acid.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_end Purification & Product A 4-Halo-2,6-disubstituted Phenol C Combine reactants with Pd Catalyst, Ligand, and Base in Solvent A->C B Arylboronic Acid B->C D Heat mixture under inert atmosphere C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Final Product: 2,6-Disubstituted-4-Arylphenol F->G

Caption: General workflow for Suzuki-Miyaura synthesis.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans Ar¹-Pd(II)L₂-Ar² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² (Final Product) pd_trans->product start_materials Ar¹-X (4-Halo-phenol) start_materials->pd_ox boronic_acid Ar²-B(OH)₂ (Arylboronic Acid) boronic_acid->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Materials

  • 4-Bromo-2,6-dimethylphenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate (for elution)

Procedure

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,6-dimethylphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 4:1:1) to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the reaction mixture.

  • Heat the mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,6-dimethyl-4-phenylphenol.

Data Summary Table: Suzuki-Miyaura Coupling Examples

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2,6-dimethylphenolPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9018~95
24-Iodo-2,6-diisopropylphenol4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane/H₂O10012~92
34-Chloro-2,6-di-tert-butylphenolNaphthalene-2-boronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene11024~88

(Note: Data are representative examples from literature and may vary based on specific substrate and conditions.)

Protocol 2: Bismuth(V)-Mediated Arylation of Guaiacol Derivatives

This protocol outlines a two-step synthesis of 2-arylphenols starting from a substituted guaiacol (2-methoxyphenol). The process involves an initial arylative dearomatization followed by a reductive deoxygenation.[7]

Materials

  • Step 1: Arylative Dearomatization

    • Substituted Guaiacol (e.g., 4-methylguaiacol) (1.0 equiv)

    • Bismuth(V) arylating reagent (e.g., Bi(O₂CAr)₅) (1.1 equiv)

    • Dichloromethane (DCM)

  • Step 2: Reductive Deoxygenation

    • Cyclohexadienone intermediate from Step 1

    • Sodium borohydride (NaBH₄) (1.5 equiv)

    • Methanol (MeOH)

    • Hydrochloric acid (2 M)

Procedure

Step 1: Arylative Dearomatization

  • Dissolve the substituted guaiacol (1.0 equiv) in dichloromethane in a flask at room temperature.

  • Add the solid bismuth(V) arylating reagent (1.1 equiv) portion-wise over 5-10 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-aryl-2-methoxy-cyclohexadienone intermediate. This intermediate can be used directly in the next step.

Step 2: Reductive Deoxygenation & Rearomatization

  • Dissolve the crude cyclohexadienone intermediate in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) slowly to the solution.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding 2 M HCl until the solution is acidic (pH ~2). This step facilitates the elimination of methanol and rearomatization.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the final 2-arylphenol product.

Data Summary Table: Bismuth-Mediated Arylation

EntryGuaiacol SubstrateAryl GroupOverall Yield (%)
1Guaiacol4-fluorophenyl75
24-MethylguaiacolPhenyl82
33-Fluoroguaiacol4-tert-butylphenyl68

(Note: Data adapted from methodologies described for Bi(V)-mediated arylations.[7])

References

experimental protocol for Sonogashira reaction with 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the Sonogashira cross-coupling reaction of 2,6-dichloro-4-iodophenol with a terminal alkyne. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Given the differential reactivity of the C-I versus C-Cl bonds, this protocol is designed to achieve selective coupling at the iodo-position of this compound.[2] Both a classical copper-co-catalyzed method and a copper-free alternative are presented, offering flexibility depending on substrate compatibility and desired reaction conditions. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The Sonogashira reaction, first reported in 1975, has become an indispensable tool in organic synthesis for the construction of arylalkynes and conjugated enynes.[1][2][3] The reaction is typically catalyzed by a palladium(0) complex and often utilizes a copper(I) co-catalyst.[2][4] The mild reaction conditions and broad functional group tolerance have led to its widespread application in the synthesis of natural products, pharmaceuticals, and organic materials.[3]

This document outlines a specific application of the Sonogashira reaction for the coupling of this compound with a representative terminal alkyne, phenylacetylene. The protocol takes advantage of the higher reactivity of the aryl iodide bond compared to the aryl chloride bonds, allowing for selective functionalization.[2] We provide two distinct protocols: a traditional palladium/copper co-catalyzed reaction and a copper-free version to mitigate potential issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]

Reaction Scheme

Figure 1. General reaction scheme for the Sonogashira coupling of this compound with phenylacetylene.

Experimental Protocols

3.1. Materials and Reagents

  • Aryl Halide: this compound

  • Alkyne: Phenylacetylene

  • Palladium Catalysts:

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Bases:

    • Triethylamine (TEA)

    • Potassium carbonate (K₂CO₃)

  • Solvents:

    • Tetrahydrofuran (THF), anhydrous

    • Ethanol (EtOH)

  • Other:

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware

    • Magnetic stirrer and heating plate

    • Thin Layer Chromatography (TLC) supplies

    • Column chromatography supplies (silica gel, solvents)

3.2. Protocol 1: Copper-Co-catalyzed Sonogashira Reaction

This protocol employs a classic palladium and copper co-catalyst system.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dichloro-4-(phenylethynyl)phenol.

3.3. Protocol 2: Copper-Free Sonogashira Reaction

This protocol is advantageous for substrates that are sensitive to copper or to avoid alkyne homocoupling.[6][7]

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add ethanol (10 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.[8]

  • After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-dichloro-4-(phenylethynyl)phenol.

Data Presentation

The following table summarizes the key parameters for the two protocols. Yields are representative and may vary depending on the specific reaction scale and purity of reagents.

ParameterProtocol 1 (Copper-Co-catalyzed)Protocol 2 (Copper-Free)
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)
Alkyne Phenylacetylene (1.2 equiv)Phenylacetylene (1.2 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄ (2 mol%)
Co-catalyst CuI (5 mol%)None
Base Triethylamine (3.0 equiv)Potassium Carbonate (2.0 equiv)
Solvent Anhydrous THFEthanol
Temperature Room TemperatureReflux (~78 °C)
Typical Reaction Time 2-4 hours6-12 hours
Atmosphere Inert (Ar or N₂)Inert (Ar or N₂)

Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Schlenk Flask add_reagents Add Aryl Halide, Catalyst(s), and Base start->add_reagents inert_atm Establish Inert Atmosphere (Ar/N₂) add_reagents->inert_atm add_solvent Add Solvent inert_atm->add_solvent add_alkyne Add Alkyne add_solvent->add_alkyne react Stir at Specified Temperature add_alkyne->react monitor Monitor by TLC react->monitor quench Dilute and Filter (if necessary) monitor->quench extract Aqueous Wash/ Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Protocol 1) pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L)₂-I pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)(L)₂-C≡CR pd_complex1->pd_complex2 Transmetalation cu_acetylide Cu-C≡CR pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cuI CuI cuI->cu_acetylide alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base base->cu_acetylide

References

Application of 2,6-Dichlorophenol Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of 2,6-dichloro-4-iodophenol in agrochemical synthesis are not extensively documented in publicly available literature, its structural analogs, particularly 2,6-dichloro-4-nitrophenol and 2,6-dichloro-4-aminophenol, are crucial intermediates in the manufacturing of several key agrochemicals. This document will focus on the well-established synthetic pathways involving these derivatives, providing detailed application notes, experimental protocols, and relevant data for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. The primary focus will be on the synthesis of insect growth regulators, such as Hexaflumuron, which utilize these chlorinated phenolic compounds as key building blocks.

Key Intermediate: 2,6-Dichloro-4-aminophenol

2,6-Dichloro-4-aminophenol (DCAP) is a vital intermediate for the synthesis of benzoylurea insecticides like Hexaflumuron and Chlorfluazuron.[1][2] These insecticides function as chitin synthesis inhibitors, exhibiting high insecticidal and ovicidal activity, particularly against pests like the bollworm.[2] The synthesis of DCAP typically starts from 2,6-dichlorophenol, which undergoes nitration followed by reduction.

Application Notes: Synthesis of Hexaflumuron

Hexaflumuron is a prominent insecticide whose synthesis relies on the intermediate 2,6-dichloro-4-aminophenol. The overall process involves the reaction of 2,6-dichloro-4-aminophenol with 2-chloro-3,5-dinitrobenzotrifluoride, followed by further transformations. The initial step, the synthesis of the key intermediate 2,6-dichloro-4-nitrophenol, is critical for the entire manufacturing process.

Synthesis of 2,6-Dichloro-4-nitrophenol

The nitration of 2,6-dichlorophenol is a foundational step. Various methods have been reported, with a common approach involving the use of nitric acid in a suitable solvent.

Experimental Protocol: Nitration of 2,6-Dichlorophenol

This protocol is based on a method described for the synthesis of 2,6-dichloro-4-nitrophenol.[2][3]

Materials:

  • 2,6-Dichlorophenol

  • 68% Nitric acid

  • Tetrachloromethane (or another suitable solvent)

  • Nitrification catalyst (e.g., X-C1 as mentioned in a cited method)[3]

Procedure:

  • In a 250 mL four-port flask equipped with a stirrer, add 100 mL of tetrachloromethane.

  • Begin stirring and add 1 mL of the nitrification catalyst.

  • Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol and allow it to dissolve completely.

  • Control the temperature at approximately 35°C and slowly add 20.4 g (0.22 mol) of 68% nitric acid.

  • After the addition is complete, maintain the reaction mixture at 35°C for 2 hours.

  • Cool the mixture to room temperature.

  • Filter the solid product and dry the filter cake to obtain 2,6-dichloro-4-nitrophenol.

Quantitative Data:

ParameterValueReference
Yield39.5 g[3]
Melting Point124 - 126 °C[3]
Purity (LC)99.5%[3]
Synthesis of 2,6-Dichloro-4-aminophenol

The subsequent step is the reduction of the nitro group to an amine, yielding 2,6-dichloro-4-aminophenol.

Experimental Protocol: Reduction of 2,6-Dichloro-4-nitrophenol

This protocol is based on a method using hydrazine hydrate as the reducing agent.[2][3]

Materials:

  • 2,6-Dichloro-4-nitrophenol

  • Ethanol

  • 80% Hydrazine hydrate

  • Reduction catalyst (e.g., H-C2 as mentioned in a cited method)[3]

Procedure:

  • In a 250 mL four-port flask, add 100 mL of ethanol.

  • Start stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of the reduction catalyst.

  • Heat the mixture to 75°C and stir for 1 hour.

  • Slowly add 14.3 g (0.23 mol) of 80% hydrazine hydrate.

  • After the addition, reflux the mixture for 3 hours.

  • Perform a hot filtration to recover the catalyst. The filter cake can be reused.

  • Evaporate the ethanol from the filtrate and washing solutions.

  • Cool the remaining solution to room temperature to allow for crystallization.

  • Filter the solid product and dry to obtain 2,6-dichloro-4-aminophenol.

Quantitative Data:

ParameterValueReference
Yield25.8 g[3]
Melting Point167 - 170 °C[3]
Purity (LC)99.2%[3]

Visualizations

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the general workflow from the starting material to the final agrochemical product, highlighting the role of the key intermediates.

G A 2,6-Dichlorophenol B Nitration A->B Nitric Acid C 2,6-Dichloro-4-nitrophenol B->C D Reduction C->D Hydrazine Hydrate or Catalytic Hydrogenation E 2,6-Dichloro-4-aminophenol D->E F Coupling Reaction E->F G Final Agrochemical (e.g., Hexaflumuron) F->G

Caption: Synthetic pathway from 2,6-dichlorophenol to a final agrochemical product.

Experimental Workflow for Intermediate Synthesis

This diagram details the key steps in the laboratory synthesis and purification of the intermediate, 2,6-dichloro-4-aminophenol.

G cluster_nitration Nitration Step cluster_reduction Reduction Step A Dissolve 2,6-Dichlorophenol Add Catalyst & Nitric Acid B Reaction at 35°C Cool to Room Temperature A->B C Filtration & Drying Obtain 2,6-Dichloro-4-nitrophenol B->C D Dissolve Nitrophenol in Ethanol Add Catalyst & Heat C->D Intermediate Product E Add Hydrazine Hydrate Reflux for 3 hours D->E F Hot Filtration Evaporate Ethanol E->F G Crystallization & Filtration Obtain 2,6-Dichloro-4-aminophenol F->G

Caption: Experimental workflow for the synthesis of 2,6-dichloro-4-aminophenol.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2,6-dichloro-4-iodophenol.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The primary challenges stem from the steric hindrance imposed by the two chlorine atoms in the ortho positions to the phenolic hydroxyl group. This steric bulk can impede the oxidative addition of the palladium catalyst to the carbon-iodine bond and hinder the subsequent transmetalation and reductive elimination steps of the catalytic cycle. Additionally, the electron-withdrawing nature of the chlorine atoms can influence the reactivity of the aromatic ring.

Q2: Which halogen is expected to react selectively in this compound?

A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in the oxidative addition step is I > Br > Cl > F.[1] Therefore, selective coupling at the 4-position (iodine) is expected under carefully controlled conditions, leaving the two chlorine atoms untouched for potential subsequent transformations.[1]

Q3: What are the common side reactions observed in this type of coupling?

A3: Common side reactions include:

  • Homocoupling of the boronic acid reagent. This can be exacerbated by the presence of oxygen in the reaction mixture.

  • Dehalogenation of the starting material, where the iodine atom is replaced by a hydrogen atom.

  • Protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.

Q4: Can the phenolic hydroxyl group interfere with the reaction?

A4: The acidic proton of the phenolic hydroxyl group can potentially interfere with the basic conditions of the Suzuki coupling. It is often necessary to use a sufficient excess of a suitable base to deprotonate the phenol and facilitate the reaction. In some cases, protection of the hydroxyl group may be considered, although many successful Suzuki couplings are performed on unprotected phenols.

Troubleshooting Guides

Low yield or failed reactions are common when working with sterically hindered substrates like this compound. The following guide provides a systematic approach to troubleshoot and optimize your reaction.

Problem: Low to No Product Formation

Possible Cause & Troubleshooting Steps:

  • Inefficient Catalytic System: Standard palladium catalysts may not be effective for this sterically demanding substrate.

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive palladium(0) species.

    • Catalyst/Ligand Selection:

      • Bulky Phosphine Ligands: Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

      • Pre-formed Catalysts: Utilize pre-formed catalysts that incorporate these bulky ligands, such as XPhos Pd G2, G3, or G4.

      • Standard Catalysts: While less effective, Pd(PPh₃)₄ can sometimes be used, but may require higher catalyst loading and longer reaction times.[1]

  • Inappropriate Base: The choice and amount of base are critical for activating the boronic acid and neutralizing any generated acids.

    • Recommendation: Use a moderately strong base. The strength and solubility of the base can significantly impact the reaction rate.

    • Base Selection:

      • Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.

      • For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.

      • Ensure at least 2-3 equivalents of the base are used to account for the acidic phenol proton.

  • Suboptimal Solvent: The solvent influences the solubility of reagents and the stability and activity of the catalyst.

    • Recommendation: Aprotic polar solvents or ethereal solvents, often in the presence of water, are commonly used.

    • Solvent Systems:

      • 1,4-Dioxane/water mixtures (e.g., 4:1 or 10:1) are frequently successful.[1]

      • Toluene/water mixtures can also be effective.

      • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can be used, particularly for less soluble substrates.[1]

  • Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS.

    • Optimization:

      • Typical reaction temperatures range from 80°C to 110°C.

      • If the reaction is sluggish, consider increasing the temperature in increments.

      • Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the coupling partners and the efficiency of the catalytic system.

Quantitative Data for Analogous Systems

The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of substrates structurally similar to this compound, providing a benchmark for optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,6-Dichloro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10012>95
22,6-Dichloro-4-iodopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF100892
31-Iodo-2,6-dimethylbenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1101688
41-Bromo-2,6-dichlorobenzenePhenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (3)t-AmylOH1001875

Note: The data presented is for analogous systems and should be used as a guideline for optimizing the reaction with this compound.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst/ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Troubleshooting Workflow for Suzuki Coupling

The following diagram illustrates a logical workflow for troubleshooting a challenging Suzuki coupling reaction.

troubleshooting_workflow start Low or No Product Yield catalyst Optimize Catalyst System - Use bulky phosphine ligands (SPhos, XPhos) - Try NHC ligands - Use pre-formed catalysts (e.g., XPhos Pd G3) start->catalyst Initial Check base Evaluate Base - Switch to K3PO4 or Cs2CO3 - Use stronger base (t-BuOK) for difficult cases - Ensure >= 3 equivalents are used catalyst->base No Improvement success Successful Coupling catalyst->success Improvement Seen solvent Change Solvent System - Dioxane/H2O - Toluene/H2O - DMF for solubility issues base->solvent No Improvement base->success Improvement Seen conditions Adjust Reaction Conditions - Increase temperature incrementally - Extend reaction time - Monitor by TLC/LC-MS solvent->conditions No Improvement solvent->success Improvement Seen conditions->success Improvement Seen

Caption: A stepwise guide for troubleshooting low yields in the Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n(I) pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)L_n(R') pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R-R' pd_complex2->product reductive_elimination Reductive Elimination aryl_halide R-I (this compound) boronic_acid R'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Palladium Catalysis for 2,6-Dichloro-4-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of 2,6-dichloro-4-iodophenol.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is the most reactive in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is the most reactive and will selectively react under milder conditions compared to the carbon-chlorine (C-Cl) bonds. The general reactivity trend for halogens in these reactions is I > Br > OTf > Cl.[1][2] This differential reactivity allows for regioselective functionalization at the 4-position, leaving the chloro groups at the 2- and 6-positions available for subsequent transformations.[1]

Q2: How can I achieve selective mono-coupling at the iodo-position?

A2: To favor selective coupling at the iodo-position, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures and shorter reaction times.[3] Additionally, selecting a less reactive catalyst system can enhance selectivity. Careful monitoring of the reaction's progress by methods like TLC or LC-MS is essential to stop the reaction once the starting iodide is consumed.[1][2]

Q3: What is the role of the ligand in controlling the reaction outcome?

A3: Ligands are critical in modulating the steric and electronic properties of the palladium catalyst, which directly influences its reactivity and selectivity.[3] Bulky and electron-rich phosphine ligands can increase the rate of oxidative addition.[3] For sterically hindered substrates like this compound, ligands such as Buchwald's SPhos or XPhos are often effective.[2][4]

Q4: How does the choice of base and solvent impact the reaction?

A4: The base and solvent can significantly affect the reaction rate and the stability of the catalytic species. A stronger base can accelerate the reaction, which might negatively impact selectivity.[3] The solvent affects the solubility of reactants and the catalyst, and the reaction temperature, all of which can influence the outcome.[3] Common solvent systems for Suzuki reactions, for example, include mixtures of dioxane and water or toluene and water.[1][2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible CausesTroubleshooting & Optimization Steps
Inactive Catalyst Use a fresh batch of palladium catalyst or a more air-stable precatalyst. Ensure the catalyst is fully dissolved before adding other reagents.[2] Consider in-situ generation of the active Pd(0) species from a Pd(II) precatalyst like Pd(OAc)₂.[4][5]
Ineffective Base The chosen base may be too weak. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃.[6] For Sonogashira couplings, tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[3]
Poor Ligand Choice For the sterically hindered this compound, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to facilitate oxidative addition.[2][4][5]
Oxygen Contamination Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[1][3] Use degassed solvents.[1][2]
Poor Solubility The reactants or catalyst may not be sufficiently soluble. Screen different solvents or solvent mixtures to improve solubility.[3]
Side Reactions Protodeboronation of the boronic acid can be an issue in Suzuki reactions. Using potassium trifluoroborates can sometimes mitigate this. In Stille couplings, dehalogenation can occur; changing the solvent to toluene may reduce this.[2][6]

Issue 2: Poor Regioselectivity (Reaction at C-Cl bonds)

Possible CausesTroubleshooting & Optimization Steps
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.[3] Operate at the lowest effective temperature.
Prolonged Reaction Time Extended reaction times can lead to undesired coupling at the less reactive chloro positions.[2] Monitor the reaction closely and stop it once the C-I coupled product is maximized.[2][3]
Highly Active Catalyst A very active catalyst may not discriminate well between the C-I and C-Cl bonds. Consider a less reactive catalyst system, for example, by comparing a highly active catalyst like one with a t-Bu₃P ligand with a more standard one like Pd(PPh₃)₄.[3]
Stoichiometry Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the coupling partner to minimize reactions at the less reactive sites.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup : In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[1]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times.[1]

  • Solvent Addition : Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.[1]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir.[2]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).[1]

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[1][2]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

General Protocol for Heck Reaction

  • Reaction Setup : To a reaction vessel, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if necessary, e.g., a phosphine), and a base (e.g., triethylamine or K₂CO₃).[7]

  • Solvent Addition : Add a suitable solvent (e.g., DMF, NMP, or toluene).

  • Reaction : Heat the mixture under an inert atmosphere to the required temperature (often 80-140 °C).

  • Monitoring and Work-up : Follow similar procedures as for the Suzuki-Miyaura coupling.

General Protocol for Sonogashira Coupling

  • Reaction Setup : In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[2]

  • Solvent and Base : Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv).[2]

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.[2]

  • Work-up and Purification : Follow standard procedures for quenching, extraction, and purification.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Halides

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100VariesA standard, widely available catalyst.[1][2]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60HighEffective for sterically hindered substrates.[6]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃TolueneRoom TempHighHighly active catalyst system.[8]
XPhos Pd G3K₂CO₃THF/H₂OVariesVariesA modern, efficient pre-catalyst.[4]

Table 2: Conditions for Heck Reactions of Aryl Halides

CatalystBaseSolventTemperature (°C)
Pd(OAc)₂Et₃NDMF100-140
PdCl₂K₂CO₃NMP100
Pd₂(dba)₃ / P(t-Bu)₃HBF₄Cy₂NMeVariesVaries

Note: Yields are highly substrate-dependent.

Table 3: Conditions for Sonogashira Coupling of Aryl Halides

CatalystCo-catalystBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂CuIEt₃NTHF/DMFRoom Temp - 60
Pd(PPh₃)₄CuIEt₃NTHF/DMFRoom Temp - 60
Pd(OAc)₂ / LigandNone (Cu-free)AmineVariesVaries

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Reactants & Catalyst to Flask Inert 2. Establish Inert Atmosphere Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Cool 6. Cool Reaction Monitor->Cool Extract 7. Extraction and Washing Cool->Extract Purify 8. Dry and Purify (Chromatography) Extract->Purify

Caption: General experimental workflow for cross-coupling reactions.

Reactivity_Hierarchy Substrate This compound Mild Mild Conditions (e.g., Suzuki, Heck, Sonogashira) Substrate->Mild Selective reaction at C-I Product1 4-Substituted-2,6-dichlorophenol Mild->Product1 Harsh Harsher Conditions or Different Catalyst System Product1->Harsh Reaction at C-Cl Product2 2,4,6-Trisubstituted Phenol Harsh->Product2

Caption: Reactivity hierarchy for sequential cross-coupling reactions.

References

Technical Support Center: Sonogashira Coupling of Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding byproduct formation in the Sonogashira coupling of iodophenols.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct observed when coupling terminal alkynes with iodophenols?

A1: The most prevalent byproduct is the symmetric diyne, which results from the oxidative homocoupling of the terminal alkyne.[1][2][3] This side reaction is commonly known as the Glaser or Glaser-Hay coupling.[2][4][5] While iodophenols are highly reactive electrophiles, which favors the desired cross-coupling, conditions that promote Glaser coupling can still lead to significant amounts of this wasteful byproduct.[3][5][6]

Q2: What is the primary cause of alkyne homocoupling in a Sonogashira reaction?

A2: Alkyne homocoupling is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[1][3] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization if oxygen is present in the reaction vessel.[1][2] Therefore, the combination of the copper catalyst and inadequate exclusion of air is the main driver for this side reaction.[3]

Q3: Does the phenolic hydroxyl (-OH) group on the aryl iodide cause specific side reactions?

A3: Under typical Sonogashira conditions, the phenolic -OH group is well-tolerated and does not usually participate in side reactions.[6][7] The reaction is compatible with a wide range of functional groups.[2][3] However, the choice of base is important; a strong, non-nucleophilic base is required to deprotonate the alkyne without reacting with the phenol or the aryl iodide. Amine bases like triethylamine or diisopropylamine are standard choices.[3][8]

Q4: How can I confirm that the byproduct I'm seeing is the homocoupled diyne?

A4: The identity of the diyne byproduct can be confirmed using standard analytical techniques. On a Thin Layer Chromatography (TLC) plate, the diyne will appear as a distinct, often less polar spot compared to the desired cross-coupled product. For definitive identification, you can analyze the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy and compare the spectral data to that of a known standard or literature values for the expected diyne.

Troubleshooting Guide: Byproduct Formation

Problem: My reaction produces a significant amount of the homocoupled diyne byproduct.

This is the most common issue. The formation of this byproduct is wasteful, as it consumes the often-valuable terminal alkyne.[5][9] The troubleshooting workflow below can help diagnose and solve the issue.

G start High Diyne Byproduct Observed check_oxygen Is the reaction setup rigorously anaerobic? start->check_oxygen check_copper Are you using a copper co-catalyst? check_oxygen->check_copper Yes sol_oxygen Solution: 1. Degas all solvents and liquid reagents (e.g., Freeze-Pump-Thaw or Ar bubbling). 2. Ensure a positive pressure of inert gas (Ar/N2) is maintained. check_oxygen->sol_oxygen No check_rate Is the cross-coupling rate slow? check_copper->check_rate No (Using Cu-free protocol) sol_copper Solution: 1. Reduce CuI loading (e.g., to 1-2 mol%). 2. Switch to a copper-free protocol. check_copper->sol_copper Yes check_rate->sol_copper No sol_rate Solution: 1. Add the terminal alkyne slowly via syringe pump. 2. Check the quality of the Palladium catalyst. check_rate->sol_rate Yes

Caption: Troubleshooting flowchart for excessive diyne formation.

Data Summary: Impact of Conditions on Homocoupling

The table below summarizes how different reaction parameters can be adjusted to minimize the formation of the Glaser coupling byproduct.

ParameterStandard ConditionOptimized Condition for Low HomocouplingRationale
Atmosphere Inert Gas (N₂)Rigorously Anaerobic (Ar) + Slow N₂/H₂ flow[5]Oxygen is required for the oxidative homocoupling pathway. A dilute hydrogen atmosphere can actively suppress it.[3][5]
Cu(I) Co-catalyst 3-5 mol% CuI0 mol% (Copper-Free) [1][3][10] or 1-2 mol% CuIThe copper catalyst is the primary mediator of homocoupling; its removal is the most effective preventative measure.[3][11]
Base TriethylamineDiisopropylamine or Piperidine[12]The choice of base can influence the relative rates of the cross-coupling and homocoupling pathways.[8]
Alkyne Addition All at onceSlow addition via syringe pumpKeeping the instantaneous concentration of the alkyne low disfavors the bimolecular homocoupling reaction.[1]
Temperature Room Temp to 60°CRoom TemperatureHigher temperatures can sometimes increase the rate of homocoupling relative to the desired reaction.[1]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of 4-Iodophenol (with CuI)

This protocol employs standard conditions and is effective when homocoupling is not a major issue.

  • Preparation : To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodophenol (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition : Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., triethylamine or THF/triethylamine 2:1). Stir the mixture for 10 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.1 eq.) dropwise to the stirred solution.

  • Reaction : Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.[6]

  • Workup : Upon completion, cool the mixture, dilute it with ethyl acetate, and filter it through a pad of celite to remove the catalyst residues.

  • Purification : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: Copper-Free Sonogashira Coupling of 4-Iodophenol

This protocol is highly recommended for substrates where Glaser homocoupling is a significant problem.[3][10]

  • Preparation : To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodophenol (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with dry argon. Repeat this cycle three times.

  • Reagent Addition : Under a positive flow of argon, add degassed anhydrous solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 3.0 eq.).

  • Alkyne Addition : Add the terminal alkyne (1.2 eq.) to the mixture. For best results, add the alkyne slowly over 1-2 hours using a syringe pump.[1]

  • Reaction : Heat the reaction to 50-60°C and monitor by TLC until the starting material is consumed. Copper-free reactions may require slightly elevated temperatures to achieve a reasonable rate.[1]

  • Workup and Purification : Follow steps 6 and 7 from Protocol 1.

General Workflow for Minimizing Byproducts

The following workflow illustrates the critical stages for setting up a Sonogashira reaction to proactively prevent byproduct formation.

G cluster_prep Preparation Phase cluster_setup Anaerobic Setup cluster_reaction Reaction Phase p1 1. Flame-Dry Glassware p2 2. Select High-Purity Reagents p1->p2 s1 3. Assemble under Inert Gas (Ar/N2) p2->s1 s2 4. Degas Solvents & Liquid Reagents (Freeze-Pump-Thaw is best) s1->s2 r1 5. Add Solids (Iodophenol, Pd/Cu catalysts) s2->r1 r2 6. Add Degassed Solvents/Base r1->r2 r3 7. Add Terminal Alkyne (Slow addition recommended) r2->r3 r4 8. Monitor Reaction (TLC/GC) r3->r4

Caption: Recommended experimental workflow to prevent byproduct formation.

References

Technical Support Center: Purification of 2,6-Dichloro-4-iodophenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-dichloro-4-iodophenol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a low recovery of this compound after performing column chromatography on silica gel. What are the potential causes and solutions?

Answer: Low recovery during silica gel chromatography can be attributed to several factors. The phenolic group in your compound can interact strongly with the acidic silica gel, leading to irreversible adsorption or degradation on the column.

Solutions:

  • Neutralize the Silica Gel: To mitigate acidic interactions, you can use a neutralized silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume).[1][2]

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (neutral or basic) can be a suitable alternative for acid-sensitive compounds.[1][2] For highly non-polar impurities, reverse-phase silica gel (C18) might also be an effective option.[1]

  • Optimize Solvent System: Ensure your chosen solvent system provides an appropriate Rf value for your product, ideally between 0.2 and 0.4, as determined by Thin Layer Chromatography (TLC).[1] This ensures good separation and elution from the column.[1]

Issue 2: Presence of Colored Impurities in the Final Product

Question: My purified this compound has a persistent yellow or brownish tint. How can I remove these colored impurities?

Answer: Colored impurities are common in halogenated phenolic compounds and can often be removed by treating the product with activated charcoal during recrystallization.[2]

Decolorization Protocol:

  • Dissolve the colored product in a suitable hot solvent for recrystallization.

  • Add a small amount of activated charcoal (approximately 1-5% by weight of the product).[2]

  • Simmer the mixture for a few minutes.[2]

  • Perform a hot filtration to remove the activated charcoal.[2]

  • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

Issue 3: Ineffective Separation of Structurally Similar Impurities

Question: I am struggling to separate an impurity with a very similar polarity to my desired this compound. What can I do?

Answer: Separating structurally similar impurities, such as isomers (e.g., 2,4-dichloro-iodophenol), can be challenging. A combination of techniques or optimization of existing methods may be necessary.

Strategies for Enhanced Separation:

  • Gradient Elution: If isocratic elution (using a single solvent system) in column chromatography is ineffective, employ a gradient elution.[1] Gradually increasing the polarity of the eluent during the chromatography run can improve the resolution between closely related compounds.[1]

  • Fractional Crystallization: This technique can be effective for separating compounds with different solubilities. It involves a series of sequential crystallizations. A patent for the separation of dichlorophenol isomers describes a method involving controlled temperature crystallization that may be adaptable.[3]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer significantly higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials like 2,6-dichlorophenol, regioisomers from the iodination reaction, and potentially byproducts from side reactions.[2] If the starting 2,6-dichlorophenol is impure, isomers like 2,4-dichlorophenol could also be carried through the reaction.[3]

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. It is recommended to test a range of solvents on a small scale. For dichlorophenols, petroleum ether has been used.[4]

Q3: My product is an oil and will not crystallize. How can I purify it?

A3: If your product is an oil, column chromatography is the most suitable purification method.[1] In some instances, it may be possible to convert the oily product into a solid derivative (e.g., a salt) that can be purified by recrystallization.[1]

Q4: Can I use recrystallization if my product is a solid?

A4: Yes, recrystallization is a powerful purification technique for solid compounds, particularly for removing impurities with different solubility profiles.[1]

Quantitative Data Summary

ParameterValueReference
Purity of this compound 98%
Melting Point of 2,6-dichlorophenol 65-66 °C[4]
Boiling Point of 2,6-dichlorophenol 219 °C[3]
Boiling Point of 2,4-dichlorophenol 210 °C[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.[5][6]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a good starting point.[1] The ideal Rf value for the product should be around 0.2-0.4.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Securely clamp a glass column in a vertical position and pack it with the silica gel slurry, ensuring no air bubbles are trapped.[2][6]

    • Add a thin layer of sand on top of the silica gel bed.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.[2]

  • Elution:

    • Add the eluent to the column and begin collecting fractions.[1]

    • For flash chromatography, apply gentle pressure to maintain a steady flow rate.[5]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[5]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.[1][4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.[1][2]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If necessary, place the flask in an ice bath to maximize crystal formation.[1] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing:

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.[1]

Visualizations

PurificationWorkflow start_end start_end process process decision decision impurity impurity product product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC, NMR) Recrystallization->PurityCheck1 MotherLiquor Mother Liquor (Soluble Impurities) Recrystallization->MotherLiquor ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography Purity < 98% PureProduct Pure Product (≥98%) PurityCheck1->PureProduct Purity ≥ 98% PurityCheck2 Purity Check (TLC, NMR) ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct Purity ≥ 98% ImpureFractions Impure Fractions PurityCheck2->ImpureFractions Purity < 98%

Caption: A general workflow for the purification of this compound.

TroubleshootingColumnChromatography issue issue solution solution cause cause LowYield Low Yield After Column Chromatography AcidicSilica Strong interaction with acidic silica gel LowYield->AcidicSilica PoorElution Suboptimal solvent system LowYield->PoorElution NeutralizeSilica Neutralize silica gel with triethylamine AcidicSilica->NeutralizeSilica AlternativePhase Use alternative stationary phase (e.g., Alumina) AcidicSilica->AlternativePhase OptimizeSolvent Optimize eluent for Rf of 0.2-0.4 PoorElution->OptimizeSolvent

Caption: Troubleshooting guide for low yield in column chromatography.

References

Technical Support Center: Cross-Coupling Reactions of 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 2,6-dichloro-4-iodophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields and side reactions.

Troubleshooting Guide: Overcoming Low Yield

Low yields in cross-coupling reactions with this compound are a common challenge due to the steric hindrance from the ortho-chloro substituents and the electronic properties of the phenol group. This guide addresses the most frequent issues and provides systematic solutions.

Issue 1: Poor or No Conversion of Starting Material

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Solution 2: Proper Catalyst Activation. When using Pd(II) sources, in situ reduction to the active Pd(0) species is crucial. This is often facilitated by phosphine ligands or the amine itself in Buchwald-Hartwig reactions.[1][2] Ensure your conditions promote this step.

  • Inappropriate Ligand Choice: For sterically hindered substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) may not be effective.

    • Solution: Employ Bulky, Electron-Rich Ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) are designed to promote oxidative addition and reductive elimination for challenging substrates.[1][3] For Suzuki-Miyaura reactions, these ligands have shown significant success.[3]

  • Incorrect Base Selection: The base plays a critical role in the transmetalation step (Suzuki-Miyaura) or in deprotonating the nucleophile (Sonogashira, Buchwald-Hartwig).[1][2]

    • Solution 1: Screen Different Bases. The optimal base is often solvent and substrate-dependent. For Suzuki-Miyaura, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[1][4]

    • Solution 2: Ensure Base Solubility. The solubility of the base can impact the reaction rate. While inorganic bases are common, a combination with organic bases or the use of soluble bases like Cs₂CO₃ can be beneficial.[1]

  • Suboptimal Solvent and Temperature:

    • Solution: Choose an Appropriate Solvent and Adjust Temperature. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used.[4] For sluggish reactions, increasing the temperature can improve the reaction rate. However, be mindful of potential side reactions at higher temperatures. Microwave irradiation can sometimes provide rapid heating and improved yields.[5]

Troubleshooting Workflow: No Product Formation

G start Start: No Product Observed catalyst Check Catalyst Activity start->catalyst Initial Check ligand Evaluate Ligand Choice catalyst->ligand If catalyst is active success Product Formation Achieved catalyst->success Use fresh catalyst/pre-catalyst base Screen Different Bases ligand->base If ligand is appropriate ligand->success Switch to bulky phosphine ligand (e.g., XPhos, SPhos) conditions Optimize Reaction Conditions base->conditions If base is suitable base->success Try K3PO4, Cs2CO3, or NaOtBu conditions->success Optimization Successful

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Issue 2: Low Yield with Significant Starting Material Remaining

This scenario suggests a sluggish reaction or catalyst deactivation over time.

Possible Causes and Solutions:

  • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary.

    • Solution: Increase Catalyst and Ligand Loading. Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%. Maintain the appropriate palladium-to-ligand ratio (typically 1:1 to 1:2 for monodentate ligands).

  • Poor Solubility of Reagents:

    • Solution: Alter the Solvent System. If reactants are not fully dissolved, the reaction will be slow. Consider a different solvent or a solvent mixture (e.g., dioxane/water for Suzuki-Miyaura reactions) to improve solubility.[6]

  • Inhibitory Effects: In some cases, reaction byproducts can inhibit the catalyst.

    • Solution: Use Additives. For Suzuki-Miyaura reactions with aryl iodides, the iodide ions generated can sometimes inhibit the catalyst. While less common, if suspected, exploring different solvent systems where the iodide salt precipitates may help.[1]

Issue 3: Formation of Significant Side Products

Common Side Products and Mitigation Strategies:

  • Homocoupling of the Coupling Partner (e.g., boronic acid in Suzuki-Miyaura):

    • Cause: This often occurs at higher temperatures or when the transmetalation step is slow.

    • Solution: Ensure rigorous degassing of the reaction mixture to remove oxygen. Lowering the reaction temperature or using a more active catalyst system to accelerate the cross-coupling over the homocoupling pathway can also be effective.

  • Proto-dehalogenation (Replacement of Iodine with Hydrogen):

    • Cause: This side reaction can be promoted by certain solvents and bases, especially in the presence of trace water.

    • Solution: Use anhydrous solvents and reagents. Switching to a non-polar solvent like toluene may reduce the incidence of this side reaction.

  • Reaction at the Chloro Positions:

    • Cause: While the C-I bond is significantly more reactive, coupling at the C-Cl bonds can occur under harsh conditions (high temperatures, prolonged reaction times).[6]

    • Solution: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-coupled product is formed. Using milder reaction conditions will favor selective coupling at the iodo position.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react first? A1: The carbon-iodine (C-I) bond is the most reactive and will undergo oxidative addition with the palladium catalyst under much milder conditions than the carbon-chlorine (C-Cl) bonds. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[7] This allows for selective functionalization at the 4-position.[6]

Q2: My Suzuki-Miyaura reaction is not working. What is the best starting point for optimization? A2: For a sterically hindered substrate like this compound, a robust starting point would be to use a modern catalyst system. Try Pd(OAc)₂ or a palladacycle precatalyst with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos. Use a base such as K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water (e.g., 10:1 ratio) at a temperature of 80-100 °C.[8]

Q3: I am performing a Sonogashira coupling and observe a lot of alkyne homocoupling (Glaser coupling). How can I prevent this? A3: Alkyne homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst. To minimize this, ensure the reaction is run under strictly anaerobic conditions. Alternatively, consider using a "copper-free" Sonogashira protocol. These conditions often require a slightly different base (e.g., a bulky amine) and may need a specific ligand to facilitate the copper-free catalytic cycle.

Q4: For a Buchwald-Hartwig amination, what is the best choice of base? A4: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Weaker bases like K₂CO₃ are generally not sufficient for this transformation unless the amine is particularly acidic.[4]

Q5: Can the phenolic hydroxyl group interfere with the reaction? A5: Yes, the acidic proton of the phenol can interfere, especially with strong bases used in reactions like the Buchwald-Hartwig amination. It can consume the base and potentially coordinate to the metal center. It is often advisable to protect the phenol group as a methyl ether or another stable protecting group before performing the cross-coupling reaction. This will prevent side reactions and can lead to cleaner reactions and higher yields.

Data Presentation: Illustrative Reaction Conditions

The following tables provide representative starting conditions for various cross-coupling reactions with this compound. These are based on established protocols for sterically hindered aryl halides and may require further optimization.

Table 1: Suzuki-Miyaura Coupling Conditions
EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Notes
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10030-50Traditional catalyst, may give low yield.
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene11085-95Bulky ligand improves yield significantly.
3XPhos Pd G3 (2)-Cs₂CO₃ (2)Dioxane90>90Pre-catalyst offers high reactivity.
Table 2: Sonogashira Coupling Conditions
EntryPd Source (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Notes
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6060-75Standard copper co-catalyzed conditions.
2Pd(OAc)₂ (2)-Pyrrolidine (3)Dioxane8070-85Copper-free conditions to avoid homocoupling.
3Pd(P(t-Bu)₃)₂ (1)CuI (2)DIPA (3)DMFRT80-90Highly active catalyst allows for room temp. reaction.
Table 3: Buchwald-Hartwig Amination Conditions (with protected phenol)
EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Notes
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene10050-65First-generation bidentate ligand.
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Dioxane10085-95Bulky monodentate ligand is highly effective.
3BrettPhos Pd G3 (1)-LHMDS (1.5)THF80>90Pre-catalyst for challenging substrates.

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If required, add degassed water.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: Aryl Halide, Boronic Acid, Base, Pd Catalyst, Ligand B 2. Create Inert Atmosphere (Vacuum/Argon x3) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Quench, Extract, and Dry D->E F 6. Concentrate E->F G 7. Purify (Chromatography) F->G

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions of Polyhalogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of polyhalogenated phenols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments.

Q1: I am observing very low or no conversion of my polyhalogenated phenol. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active catalytic species in a Suzuki-Miyaura reaction is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Additionally, Pd(0) sources like Pd₂(dba)₃ can degrade over time, appearing as insoluble palladium black.

    • Solution: Use a fresh batch of catalyst or a pre-catalyst known to reliably generate the active Pd(0) species. Buchwald pre-catalysts, for instance, are designed for efficient in situ generation of the active catalyst. You can also test your catalyst on a simple, known reaction (e.g., coupling of bromobenzene with phenylboronic acid) to verify its activity.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For polyhalogenated phenols, which are often electron-deficient and sterically hindered, the choice of ligand is critical.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.

  • Inappropriate Base: The base is essential for the transmetalation step, activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Solution: For polyhalogenated phenols, stronger bases are often required. Consider screening inorganic bases like K₃PO₄, Cs₂CO₃, or even stronger bases like LiOtBu. The choice of base can be solvent-dependent, so consider this interplay.

  • Solvent Issues: The solvent must be appropriate for the chosen catalyst system and base, and it should be properly degassed to prevent catalyst deactivation.

    • Solution: Anhydrous, aprotic solvents like dioxane, THF, or toluene are commonly used. Ensure your solvent is thoroughly degassed via methods like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Problematic Substrates: Polyhalogenated phenols can be challenging substrates due to their electronic properties and potential for steric hindrance. The acidic nature of the phenolic proton can also interfere with the reaction.

    • Solution: Consider protecting the hydroxyl group, for example, as a methyl or benzyl ether. This can prevent side reactions and may improve solubility and reactivity.

Q2: I am observing significant amounts of dehalogenation, where one or more halogen atoms are replaced by hydrogen. How can I minimize this side reaction?

A2: Dehalogenation is a prevalent side reaction, particularly with electron-deficient aryl halides like polyhalogenated phenols. It is often mediated by palladium-hydride species.

  • Mechanism of Dehalogenation: Palladium-hydride (Pd-H) species can form from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or the base. These Pd-H species can then undergo reductive elimination with the aryl group on the palladium center to yield the dehalogenated product.[1]

  • Minimization Strategies:

    • Ligand Selection: Use bulky, electron-rich ligands. These ligands can accelerate the desired cross-coupling pathway, making it more competitive against the dehalogenation pathway.

    • Base Optimization: Avoid using bases that can readily generate hydride species. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ might be preferable to strong alkoxide bases in some cases. However, for challenging substrates, a careful balance must be struck, as a stronger base might be needed for efficient coupling.[1]

    • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary as a co-solvent, its concentration should be minimized.[1]

    • Control of Water Content: While some water can be beneficial, especially with inorganic bases, excessive amounts can be a proton source leading to dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.[1]

Q3: My boronic acid is decomposing, leading to the formation of a homocoupled biaryl byproduct. What is causing this and how can I prevent it?

A3: Protodeboronation (decomposition of the boronic acid) and subsequent homocoupling are common side reactions.

  • Causes of Protodeboronation and Homocoupling:

    • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, catalyzed by palladium.[2]

    • Excessive Heat or Prolonged Reaction Times: These conditions can lead to the degradation of the boronic acid.

    • In-situ Formation of Pd(II) Species: If the active Pd(0) catalyst is oxidized to Pd(II) during the reaction, these species can catalyze the homocoupling of two boronic acid molecules.[2]

  • Prevention Strategies:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.

    • Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.

    • Optimize Reaction Conditions: Use the mildest possible temperature and the shortest reaction time necessary for complete conversion of the starting material.

    • Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid or ester to compensate for any degradation.

Q4: I am working with a di- or tri-halogenated phenol and want to achieve selective mono-arylation. How can I control the regioselectivity?

A4: Achieving selective mono-arylation on a polyhalogenated scaffold is a significant challenge that relies on the differential reactivity of the carbon-halogen bonds.

  • Reactivity Hierarchy: The reactivity of halogens in Suzuki-Miyaura coupling generally follows the order: I > Br > OTf >> Cl.[3] You can exploit this reactivity difference to achieve selective coupling at the most reactive site.

  • Strategic Choice of Starting Material: If you want to perform sequential couplings, start with a polyhalogenated phenol containing different halogens (e.g., 2-chloro-4-bromophenol). The bromine will react preferentially under standard conditions, leaving the chlorine available for a subsequent coupling under more forcing conditions.

  • Control of Reaction Conditions: Even with identical halogens, selectivity can sometimes be achieved by carefully controlling the reaction conditions.

    • Steric Hindrance: The steric environment around the halogen atom can influence the rate of oxidative addition. A more sterically accessible halogen will react faster.

    • Electronic Effects: The electronic nature of the ring and the position of the halogens can also play a role.

    • Stoichiometry: Using a limiting amount of the boronic acid (e.g., 0.9-1.0 equivalents) can favor mono-substitution.

Q5: The phenolic hydroxyl group seems to be interfering with the reaction. Should I use a protecting group?

A5: Yes, the acidic proton of the hydroxyl group can interfere with the reaction, especially when using strong bases. Protection of the phenol is often a beneficial strategy.

  • Common Protecting Groups:

    • Methyl (Me): Can be introduced using reagents like dimethyl sulfate or methyl iodide. It is generally stable to Suzuki conditions but requires harsh conditions for removal (e.g., BBr₃).

    • Benzyl (Bn): Introduced using benzyl bromide. It is stable to the coupling conditions and can be removed by hydrogenolysis.

    • Methoxymethyl (MOM): Can be introduced using MOM-Cl. It is stable to many conditions but can be sensitive to acid.

  • Protecting Group Strategy: The choice of protecting group will depend on the overall synthetic route and the tolerance of other functional groups in your molecule to the protection and deprotection conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura reactions of various halogenated aromatic compounds. This data can serve as a starting point for optimizing your own reactions with polyhalogenated phenols.

Table 1: Comparison of Catalyst/Ligand Systems for Halogenated Arenes

Catalyst (mol%)Ligand (mol%)SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)4-ChlorotolueneK₃PO₄Toluene/H₂O1001898
Pd₂(dba)₃ (1)XPhos (3)2,6-DichloropyridineK₃PO₄Dioxane/H₂O1001285
PdCl₂(dppf) (3)-4-BromophenolK₂CO₃Toluene/EtOH/H₂O80692
Pd(PPh₃)₄ (5)-2,4-DichlorobenzonitrileK₂CO₃Dioxane/H₂O1002475

Table 2: Influence of Base and Solvent on Yield for Dihalogenated Substrates

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2,5-DibromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O9088 (mono-arylated)
2,5-DibromopyridinePd(PPh₃)₄K₃PO₄Dioxane10095 (di-arylated)
1,4-DichlorobenzenePd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O11091
1,4-DichlorobenzenePdCl₂(dppf)Cs₂CO₃DMF12085

Detailed Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura reaction of a dihalogenated phenol. This protocol should be adapted and optimized for your specific substrate and desired outcome.

General Protocol for Mono-Arylation of a Dihalogenated Phenol (e.g., 2-Bromo-4-chlorophenol)

Materials:

  • 2-Bromo-4-chlorophenol (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-chlorophenol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki-Miyaura reactions of polyhalogenated phenols.

Troubleshooting_Suzuki start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Degassing) check_reagents->check_conditions Reagents OK replace_reagents Use Fresh Reagents check_reagents->replace_reagents Reagents Suspect analyze_byproducts Analyze Byproducts (Dehalogenation, Homocoupling) check_conditions->analyze_byproducts Conditions OK optimize_catalyst Screen Catalysts/Ligands (e.g., Buchwald ligands, NHCs) check_conditions->optimize_catalyst Inefficient Coupling analyze_byproducts->optimize_catalyst Dehalogenation protect_phenol Consider Protecting Phenol Group analyze_byproducts->protect_phenol Complex Mixture/ Substrate Degradation use_boronic_ester Use Boronic Ester (Bpin) analyze_byproducts->use_boronic_ester Homocoupling replace_reagents->start optimize_base Screen Bases (K3PO4, Cs2CO3, LiOtBu) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent & Degassing optimize_base->optimize_solvent success Improved Yield optimize_solvent->success protect_phenol->optimize_catalyst use_boronic_ester->optimize_solvent

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize the formation of homocoupling byproducts (Glaser-Hay coupling) during the Sonogashira reaction of 2,6-dichloro-4-iodophenol.

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound, focusing on the prevention of alkyne dimerization.

Issue 1: Significant Formation of Homocoupled Alkyne Byproduct

  • Question: My reaction is producing a large amount of the homocoupled diyne byproduct. What are the primary causes and how can I mitigate this?

  • Answer: The primary cause of alkyne homocoupling, also known as Glaser coupling, is the presence of oxygen and a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in this unwanted side reaction.[1]

    Solutions:

    • Implement Rigorous Anaerobic Conditions: The most critical step is to thoroughly exclude oxygen from your reaction.[3]

      • Degassing: Degas all solvents and liquid reagents (e.g., amine base) using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through them for an extended period.[4]

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas using Schlenk line techniques or in a glovebox.[1][3]

    • Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to avoid the copper co-catalyst altogether.[2][5][6] Copper-free Sonogashira reactions have been extensively developed to circumvent this side reaction.[3] These protocols often require careful optimization of the ligand, base, and solvent to compensate for the absence of the copper co-catalyst.[3]

    • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can help maintain a low concentration of the alkyne throughout the reaction.[1] This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl iodide.[1]

Issue 2: Low Yield of the Desired Cross-Coupled Product Despite Low Homocoupling

  • Question: I have successfully minimized homocoupling, but the yield of my desired product is still low. What other parameters should I investigate?

  • Answer: Low yields can stem from several factors beyond homocoupling, including catalyst deactivation, suboptimal choice of reagents, or inappropriate reaction temperature. The substrate, this compound, is electron-deficient, which generally favors the oxidative addition step. However, the phenolic hydroxyl group can potentially coordinate to the metal centers or react with the base.

    Solutions:

    • Optimize the Palladium Catalyst and Ligand:

      • Catalyst: While standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common, more active catalyst systems may be beneficial.[4][7]

      • Ligand: The choice of phosphine ligand is crucial.[1] Bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, favoring the cross-coupling pathway.[3][7] Consider screening ligands such as XPhos, SPhos, or cataCXium A, especially for copper-free systems.[3][8]

    • Evaluate the Base and Solvent System:

      • Base: The base is required to deprotonate the terminal alkyne.[1] While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, secondary amines such as piperidine or diisopropylamine have sometimes proven more effective at minimizing side reactions.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used in copper-free protocols and can be beneficial.[2][8][9]

      • Solvent: The solvent's polarity and coordinating ability can significantly impact the reaction.[1][10] Aprotic solvents like THF, DMF, dioxane, or toluene are frequently used.[2][11][12] The choice of solvent can affect catalyst stability and solubility of the reagents.[10] For instance, DMF might slow down reactions by competing for coordination sites on the palladium catalyst.[10]

    • Adjust Reaction Temperature: Sonogashira reactions are known for proceeding under mild conditions, often at room temperature.[2] However, for less reactive substrates or to improve reaction rates, gentle heating (e.g., 40–80 °C) may be necessary.[3][13] Monitor the reaction closely, as excessive heat can lead to catalyst decomposition and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to completely avoid Glaser-Hay homocoupling?

A1: The most definitive method is to employ a copper-free Sonogashira protocol.[2][5] By removing the copper(I) co-catalyst, the primary pathway for oxidative alkyne dimerization is eliminated.[3]

Q2: Which reaction parameters have the most significant impact on minimizing homocoupling for a substrate like this compound?

A2: For this specific substrate, the most critical parameters are:

  • Exclusion of Oxygen: Essential for both copper-catalyzed and copper-free systems to prevent oxidative side reactions.[3]

  • Presence/Absence of Copper(I): Using a copper-free system is the most direct approach to prevent Glaser coupling.[2]

  • Choice of Ligand and Base: In copper-free systems, the ligand and base are critical for facilitating the catalytic cycle efficiently.[3][8] Bulky, electron-donating ligands and appropriate bases (e.g., Cs₂CO₃) can be particularly effective.[8]

Q3: Can the phenolic -OH group on this compound interfere with the reaction?

A3: Yes, the acidic proton of the phenol can be deprotonated by the amine base, forming a phenoxide. This could potentially alter the electronic properties of the aryl iodide or coordinate with the palladium or copper catalyst, influencing the reaction outcome. If interference is suspected, protection of the hydroxyl group (e.g., as a silyl ether or methyl ether) prior to the coupling reaction may be a viable strategy.

Q4: My starting aryl iodide is being consumed, but I see neither the desired product nor the homocoupled alkyne. What could be happening?

A4: This could indicate proto-dehalogenation, where the iodo group is replaced by a hydrogen atom. This side reaction can sometimes occur, particularly with electron-rich substrates or under certain conditions in Stille couplings, but it's a possibility to consider.[14] Another possibility is catalyst decomposition or the formation of other unidentified byproducts. Analyzing the crude reaction mixture by LC-MS can help identify the products being formed.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on product yield and the formation of homocoupling byproducts. Note that these are representative examples and optimal conditions will be substrate-dependent.

Table 1: Effect of Copper Co-catalyst on Homocoupling

EntryCopper CatalystAtmosphereDesired Product Yield (%)Homocoupling Byproduct (%)Reference
12 mol% CuIAir4540[2][3]
22 mol% CuIArgon85<10[2][3]
3NoneArgon92<2[2][3]

Table 2: Influence of Base and Ligand in Copper-Free Systems

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventDesired Product Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene95[1]
2Pd(CH₃CN)₂Cl₂ (1)cataCXium A (2)Cs₂CO₃ (2)CH₃CN94[3][8]
3Pd₂(dba)₃ (1.5)NoneTBAA (2.5)NMP90 (for aryl iodides)[15]

(Yields are illustrative and based on general findings in the literature for similar substrates.)

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling (Under Inert Atmosphere)

This protocol is a starting point and emphasizes the rigorous exclusion of oxygen.

  • Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[3]

  • Solvent and Base Addition: Via syringe, add freshly distilled and degassed solvent (e.g., 10 mL THF) and degassed amine base (e.g., triethylamine, 3.0 mmol).[3]

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the stirring mixture. For problematic cases, use a syringe pump for slow addition over 1-2 hours.[1]

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for slow reactions.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous NH₄Cl (to remove copper salts), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[3]

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) to a dry reaction vial or Schlenk tube.[1]

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, 5 mL).[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Seal the vessel and stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on alkyne and ligand choice) until the starting material is consumed (monitor by TLC or LC-MS).[1]

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the product by column chromatography.

Visual Guides

Sonogashira_Cycle cluster_Pd Sonogashira Cross-Coupling Cycle cluster_Cu Glaser Homocoupling (Side Reaction) Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-I(Ln) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)-C≡CR(Ln) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR) Cu_Acetylide R-C≡C-Cu(I) PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product Alkyne R-C≡C-H Alkyne->Cu_Acetylide Deprotonation (+ Base, + CuI) Diyne R-C≡C-C≡C-R Cu_Acetylide->Diyne Oxidative Coupling (O₂, Cu(I)) Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction run under a strictly inert atmosphere? start->q1 a1_no Action: Rigorously degas all solvents/reagents. Use Schlenk line or glovebox. q1->a1_no No q2 Is a copper co-catalyst being used? q1->q2 Yes a1_no->q2 a2_yes Action: Switch to a copper-free protocol. q2->a2_yes Yes q3 Have alternative ligands or bases been explored? q2->q3 No a2_yes->q3 a3_no Action: Screen bulky, electron-rich ligands (e.g., XPhos) and alternative bases (e.g., Cs₂CO₃). q3->a3_no No end Homocoupling Minimized q3->end Yes a3_no->end

References

Technical Support Center: HPLC Purification of Halogenated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the HPLC purification of halogenated biphenyls.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Peak Shape Problems

Q1: Why are my peaks for halogenated biphenyls tailing?

Peak tailing, where a peak is asymmetrical with a drawn-out tail, can be caused by several factors when analyzing halogenated biphenyls. One common reason is the interaction of basic analytes with acidic silanol groups on the surface of silica-based columns.[1]

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: If your halogenated biphenyl has basic properties, lowering the mobile phase pH can help suppress the ionization of silanol groups, thereby reducing tailing.[1]

    • Use a Mobile Phase Additive: Incorporating a basic additive, such as triethylamine (TEA), into your mobile phase can mask the active silanol sites on the stationary phase.[1]

    • Select a High-Purity Silica Column: Modern HPLC columns are often manufactured with high-purity silica and advanced end-capping to minimize the presence of accessible silanol groups.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[2]

Q2: My peaks are broad and not well-resolved. What can I do?

Broad peaks can result from various issues, including poor column efficiency, improper mobile phase composition, or problems with the HPLC system itself. For complex mixtures of halogenated biphenyls, achieving sharp, well-resolved peaks is crucial.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Strength: In reversed-phase HPLC, increasing the proportion of the aqueous component in the mobile phase can enhance retention and improve separation.[3] Conversely, for normal-phase chromatography, adjusting the polarity of the non-polar mobile phase can impact resolution.

    • Switch Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may improve peak shape and resolution.[3]

    • Decrease Flow Rate: Lowering the flow rate can sometimes improve peak resolution, although it will increase the analysis time.[4]

    • Check for System Issues: Ensure that there are no leaks in the system and that the column is properly packed and equilibrated.[5] Extra-column band broadening can also be a factor, so minimize the length and diameter of tubing where possible.

Q3: I am observing split peaks for a single halogenated biphenyl congener. What is the cause?

Split peaks can be frustrating and can indicate a few different problems, from issues with sample preparation to column degradation.

  • Troubleshooting Steps:

    • Ensure Complete Sample Dissolution: The sample should be fully dissolved in a solvent that is compatible with the mobile phase. Using an injection solvent that is stronger than the mobile phase can cause peak distortion.

    • Check for a Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase, leading to a distorted flow path and split peaks.[2] Back-flushing the column (if the manufacturer's instructions permit) may resolve this.

    • Inspect the Column for Voids: A void at the head of the column can cause the sample to be distributed unevenly, resulting in split peaks. If a void is present, the column may need to be replaced.

    • Consider Analyte Ionization: If the mobile phase pH is close to the pKa of an ionizable analyte, you might see two different forms of the compound, leading to peak splitting. Ensure the mobile phase is buffered at a pH at least 2 units away from the analyte's pKa.

Experimental Workflows and Logic Diagrams

The following diagrams illustrate common workflows and troubleshooting logic for the HPLC analysis of halogenated biphenyls.

cluster_prep Sample Preparation start Sample Matrix (e.g., Soil, Water) extraction Extraction (LLE or SPE) start->extraction cleanup Cleanup (e.g., Silica Gel) extraction->cleanup concentration Concentration cleanup->concentration dissolution Dissolution in Mobile Phase A concentration->dissolution filtration Filtration (0.22 µm filter) dissolution->filtration injection HPLC Injection filtration->injection

Caption: Workflow for the preparation of environmental samples for HPLC analysis of halogenated biphenyls.

start Poor Resolution of Halogenated Biphenyl Isomers check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_column Change Stationary Phase check_mobile_phase->check_column No Improvement check_temp Adjust Temperature check_mobile_phase->check_temp Some Improvement success Resolution Achieved check_mobile_phase->success Improved check_column->check_temp No Improvement check_column->success Improved check_temp->success Improved failure Consult Specialist check_temp->failure No Improvement

Caption: Troubleshooting decision tree for poor resolution of halogenated biphenyl isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating halogenated biphenyls?

The choice of column depends on the specific separation goals.

  • Reversed-Phase C18 Columns: These are widely used for the separation of PCB congeners and other halogenated biphenyls based on their hydrophobicity.[6]

  • Phenyl-Hexyl and Biphenyl Columns: These stationary phases can offer alternative selectivity for aromatic compounds due to π-π interactions.[7][8]

  • Chiral Stationary Phases (CSPs): For the separation of atropisomeric halogenated biphenyls, chiral columns are necessary. Polysaccharide-based and cyclodextrin-based CSPs are commonly employed.[9]

Q2: How do I choose the right mobile phase for my separation?

  • Reversed-Phase HPLC: A mixture of water with acetonitrile or methanol is the most common mobile phase.[10] The ratio of organic solvent to water is adjusted to control the retention of the hydrophobic halogenated biphenyls.

  • Normal-Phase HPLC: Non-polar solvents like hexane are typically used.[11] This mode can be advantageous for separating isomers.[12]

  • Mobile Phase pH: For ionizable halogenated biphenyls or their metabolites, controlling the mobile phase pH with a buffer is crucial to achieve reproducible retention times and good peak shapes.[10]

Q3: What sample preparation is required for analyzing halogenated biphenyls in environmental samples?

Due to the complexity of environmental matrices and the low concentrations of these pollutants, sample preparation is a critical step.[13]

  • Extraction: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate the halogenated biphenyls from the sample matrix.[14][15]

  • Cleanup: A cleanup step, often using silica gel or Florisil column chromatography, is necessary to remove interfering compounds.[15]

  • Concentration: The extract is typically concentrated to increase the analyte concentration to a level that can be detected by the HPLC system.

Q4: Can I use HPLC to separate chiral atropisomers of halogenated biphenyls?

Yes, HPLC is a powerful technique for the separation of chiral atropisomers.[16] This requires the use of a chiral stationary phase (CSP). The development of a chiral separation method can be complex and may involve screening different CSPs and mobile phases to find the optimal conditions.[9] Temperature can also be a critical parameter to control, as some atropisomers can interconvert at higher temperatures.

Q5: What detection methods are suitable for halogenated biphenyls in HPLC?

  • UV-Visible Detectors (DAD/FLD): Diode array detectors (DAD) and fluorescence detectors (FLD) are commonly used for the quantification of aromatic compounds.[17]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, which is particularly useful for identifying and quantifying trace levels of halogenated biphenyls in complex samples.[18]

Data and Protocols

The following tables summarize typical HPLC conditions for the analysis of halogenated biphenyls.

Table 1: Reversed-Phase HPLC Methods for Polychlorinated Biphenyls (PCBs)

ParameterMethod 1Method 2
Column Accucore C18 (2.6 µm, 150 x 2.1 mm)[6]Luna C18 (250 x 4.6 mm)[12][19]
Mobile Phase A Water[6]Water[12][19]
Mobile Phase B Acetonitrile[6]Acetonitrile[12][19]
Gradient 50% B to 100% B over 8 min, hold at 100% B for 7 min[6]Isocratic: 30% A, 70% B[12][19]
Flow Rate 0.5 mL/min[6]1.0 mL/min[12][19]
Detection UV at 205 nm[6]DAD at 254 nm[12][19]

Table 2: Normal-Phase HPLC Methods for Halogenated Biphenyls

ParameterMethod 3
Column 2-(1-pyrenyl)ethyldimethyl silica (PYE)[11]
Mobile Phase n-hexane[11]
Flow Rate Not specified
Temperature 25°C[11]
Detection Not specified

Protocol 1: General Sample Preparation for HPLC Analysis of Halogenated Biphenyls

  • Dissolution: Accurately weigh the sample and dissolve it in a suitable solvent. For reversed-phase HPLC, this is often a solvent compatible with the initial mobile phase conditions, such as acetonitrile or methanol.[4]

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration for analysis.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could block the column.[20]

Protocol 2: Liquid-Liquid Extraction (LLE) for Water Samples

  • Sample Collection: Collect the water sample in a clean glass container.

  • pH Adjustment: Adjust the pH of the water sample if necessary.

  • Extraction: Transfer a known volume of the water sample to a separatory funnel. Add a non-polar organic solvent (e.g., hexane).

  • Shaking: Shake the funnel vigorously for a few minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. The halogenated biphenyls will partition into the organic layer.[14]

  • Collection: Drain the lower aqueous layer and collect the upper organic layer.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it under a gentle stream of nitrogen before analysis.

References

dehalogenation side reactions in Suzuki coupling of halophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving halophenols, with a specific focus on mitigating the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of the Suzuki coupling of halophenols?

A1: Dehalogenation is a prevalent side reaction where the halogen substituent on the phenol is replaced by a hydrogen atom, leading to the formation of a phenol byproduct instead of the desired biaryl product. This reaction consumes the starting material and reduces the overall yield of the target molecule.[1]

Q2: What is the primary mechanism of this dehalogenation side reaction?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources within the reaction mixture, such as amine bases, alcohol solvents, or even trace amounts of water.[1] This Pd-H species can then participate in a competing catalytic cycle, leading to the dehalogenated phenol.

Q3: Are certain halophenols more susceptible to dehalogenation?

A3: Yes, the propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Iodophenols are the most susceptible to this side reaction, while chlorophenols are the least reactive in both the desired coupling and the undesired dehalogenation. Additionally, electron-deficient aryl halides are more prone to dehalogenation.

Q4: How do reaction parameters influence the extent of dehalogenation?

A4: Several factors play a crucial role:

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.[1]

  • Base: The strength and type of base can significantly impact the reaction. Strong bases, especially alkoxides, can be a source of hydrides, promoting dehalogenation.[2] Weaker inorganic bases are often preferred.

  • Solvent: Protic solvents, like alcohols, can act as hydride donors and should be used with caution. Aprotic solvents are generally a better choice.[1]

  • Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High levels of dehalogenated phenol byproduct - Inappropriate ligand selection.- Base is too strong or acting as a hydride source.- Protic solvent is promoting hydride formation.- High reaction temperature.- Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos.- Base Optimization: Use a weaker inorganic base like K₃PO₄ or K₂CO₃. Avoid alkoxide bases.- Solvent Change: Employ aprotic solvents like dioxane, THF, or toluene.- Temperature Control: Attempt the reaction at a lower temperature.
Reaction is sluggish, leading to increased side products - Slow oxidative addition, particularly with chlorophenols.- Slow transmetalation.- Increase Temperature: Cautiously increase the reaction temperature to accelerate the desired coupling.- Use a More Active Catalyst: Consider a pre-catalyst that readily forms the active Pd(0) species.- Boronic Acid Quality: Ensure the boronic acid is of high purity.
N-H containing heterocyclic phenols are problematic - Coordination of the heterocyclic nitrogen to the palladium center, inhibiting catalysis.- Acidity of the N-H proton leading to side reactions.- Protecting Groups: Protect the N-H group with a suitable protecting group (e.g., Boc, SEM).[1]

Data Presentation

The following tables summarize the general effects of different ligands, bases, and solvents on the outcome of Suzuki coupling reactions with respect to product yield and dehalogenation. Note that actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation

LigandSubstrate ExampleProduct Yield (%)Dehalogenation (%)
PPh₃4-Bromophenol~70~20
P(t-Bu)₃4-Bromophenol~85~10
SPhos4-Bromophenol>95<5
XPhos4-Chlorophenol~90<5

Note: Data is illustrative and compiled from general trends reported in the literature.[1]

Table 2: Effect of Base on Suzuki Coupling Yield and Dehalogenation

BaseSubstrate ExampleProduct Yield (%)Dehalogenation (%)
NaOEt4-Bromophenol~60~35
K₂CO₃4-Bromophenol~88~8
K₃PO₄4-Bromophenol>95<5
Cs₂CO₃4-Bromophenol~92~7

Note: Data is illustrative and compiled from general trends reported in the literature.[2]

Table 3: Effect of Solvent on Suzuki Coupling Yield and Dehalogenation

SolventSubstrate ExampleProduct Yield (%)Dehalogenation (%)
Ethanol4-Bromophenol~65~30
Toluene4-Bromophenol~93~6
1,4-Dioxane4-Bromophenol~85~14
THF4-Bromophenol~80~15

Note: Data is illustrative and compiled from general trends reported in the literature.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromophenol with Minimal Dehalogenation

This protocol provides a starting point for the Suzuki coupling of a bromophenol with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.

Materials:

  • Bromophenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the bromophenol, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation with a Chlorophenol

This protocol is adapted for less reactive chlorophenols and incorporates conditions to minimize the dehalogenation side reaction.

Materials:

  • Chlorophenol (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G3 (a pre-catalyst, 0.02 mmol, 2 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Microwave vial or sealed tube

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave vial under an inert atmosphere, add the chlorophenol, arylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Add the 1,4-dioxane and water.

  • Seal the vial and degas the mixture.

  • Heat the reaction to 100-120 °C. Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are similar to Protocol 1.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 regenerated Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Dehalogenation_Pathway ArPdX Ar-Pd(II)-X(L₂) PdH_Formation Pd-H Formation ArPdX->PdH_Formation Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH_Formation ArPdH Ar-Pd(II)-H(L₂) PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo Dehalo_Product Ar-H (Dehalogenated Product) RedElim_Dehalo->Dehalo_Product Pd0 Pd(0)L₂ RedElim_Dehalo->Pd0 regenerated

Caption: Competing dehalogenation pathway in Suzuki coupling.

Troubleshooting_Workflow Start Dehalogenation Observed? Analyze Analyze Reaction Components Start->Analyze Yes End_Success Dehalogenation Minimized Start->End_Success No Modify_Ligand Modify Ligand (e.g., SPhos, XPhos) Analyze->Modify_Ligand Ligand is suboptimal Modify_Base Modify Base (e.g., K₃PO₄, K₂CO₃) Analyze->Modify_Base Base is too strong Modify_Solvent Modify Solvent (e.g., Toluene, Dioxane) Analyze->Modify_Solvent Solvent is protic Modify_Ligand->Start End_Fail Further Optimization Needed Modify_Ligand->End_Fail Modify_Base->Start Modify_Base->End_Fail Modify_Solvent->Start Modify_Solvent->End_Fail

Caption: A logical workflow for troubleshooting dehalogenation.

References

Technical Support Center: Improving Regioselectivity in Cross-Coupling of Dichlorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective cross-coupling of dichlorinated phenols.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichlorophenol

  • Question: My Suzuki-Miyaura coupling of 2,4-dichlorophenol with an arylboronic acid is yielding a mixture of the 2- and 4-substituted products. How can I favor substitution at the C4 position?

  • Answer: Achieving high regioselectivity in the cross-coupling of 2,4-dichlorophenol is a common challenge influenced by electronic and steric factors. The C4 position is generally more sterically accessible, but electronic effects can favor reaction at the C2 position, which is ortho to the hydroxyl group.[1][2] Here are potential causes and solutions:

    • Potential Cause: The chosen ligand does not provide sufficient steric bulk to disfavor reaction at the more hindered C2 position.

    • Solution: Employ sterically hindered N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). These bulky ligands can promote selective coupling at the less sterically hindered C4 position.[3][4] A systematic ligand screening is highly recommended to find the optimal ligand for your specific substrate.

    • Potential Cause: The reaction conditions are not optimized to favor C4 selectivity.

    • Solution: Consider using ligand-free "Jeffery" conditions, which have been shown to significantly enhance C4-selectivity.[3][4] Additionally, a thorough screening of solvent and base combinations is crucial. Common systems include Dioxane/H₂O or DMF/H₂O with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] The strength and solubility of the base can have a substantial impact on the regiochemical outcome.[3]

Issue 2: Undesired C2-Substitution in Buchwald-Hartwig Amination of 2,4-Dichlorophenol

  • Question: I am attempting a Buchwald-Hartwig amination on 2,4-dichlorophenol and want to selectively introduce an amine at the C4 position, but I am observing significant amounts of the C2-aminated product. What should I do?

  • Answer: The C2 position, being ortho to the directing hydroxyl group, can be electronically activated for amination.[1] However, specific ligand choices can override this preference and direct the reaction to the C4 position.

    • Potential Cause: Your current ligand favors coordination in a way that facilitates oxidative addition at the C2-Cl bond.

    • Solution: To achieve C4-selective amination, the use of bulky biarylphosphine ligands, such as those developed by the Buchwald group, is recommended.[5] Conversely, if C2-selectivity were desired, ligands like Xantphos have proven effective in analogous systems and could be screened.[3]

    • Potential Cause: The base and solvent system are influencing the selectivity.

    • Solution: Weakly coordinating bases in non-polar solvents can sometimes enhance the influence of sterically demanding ligands. Experiment with bases like K₃PO₄ or Cs₂CO₃ in solvents such as toluene or dioxane.

Issue 3: Low Reactivity in Negishi Coupling of Dichlorinated Phenols

  • Question: I am experiencing low conversion in my Negishi cross-coupling reaction with a dichlorinated phenol.

  • Answer: Low reactivity in Negishi couplings can often be attributed to catalyst deactivation or suboptimal reaction conditions.

    • Potential Cause: The palladium catalyst is not sufficiently active, or the phosphine ligand is not optimal.

    • Solution: For Negishi reactions, electron-rich and bulky ligands can enhance catalyst activity and stability.[6] Ligands such as RuPhos or XPhos, in combination with a suitable palladium precursor like Pd₂(dba)₃, could improve yields.[6] The choice of palladium catalyst itself may have a minimal effect on efficiency, but the ligand is critical.[6]

    • Potential Cause: The organozinc reagent is not being effectively transferred to the palladium center.

    • Solution: Ensure the organozinc reagent is freshly prepared or properly titrated. The Negishi reaction is sensitive to the quality of the organometallic partner. Unlike Suzuki couplings, additives are generally not required to boost reactivity, but the reaction is dependent on the inherent reactivity of the organozinc species.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing regioselectivity in the cross-coupling of dichlorinated phenols?

A1: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The hydroxyl group is an ortho-, para- director, meaning it increases electron density at the positions ortho and para to it, potentially activating these sites for oxidative addition.[1][2][8]

  • Steric Hindrance: The steric environment around the C-Cl bonds plays a crucial role. Bulky substituents on the phenol, the coupling partner, or the catalyst's ligand can block access to a more electronically favored site, directing the reaction to a less hindered position.[9][10][11][12] Generally, the para position is less sterically hindered than the ortho position.[12]

  • Catalyst and Ligand: This is often the most critical factor for controlling regioselectivity. The choice of metal and, more importantly, the ligand can completely switch the site of the reaction.[13][14] Bulky ligands tend to favor reaction at the less sterically hindered position.[4]

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the reaction pathway and, consequently, the regioselectivity.[3]

Q2: For 2,4-dichlorophenol, which position is generally more reactive in palladium-catalyzed cross-coupling reactions?

A2: There is no single answer, as it depends on the specific reaction and conditions. The C2-Cl bond is ortho to the hydroxyl group and can be electronically activated. However, the C4-Cl bond is less sterically hindered. The final outcome is determined by the interplay of these opposing effects and can be controlled by the choice of catalyst and reaction conditions.[13][14]

Q3: Can I achieve selective coupling at the C2 position of 2,4-dichlorophenol?

A3: Yes. While often more challenging due to steric hindrance, C2-selective couplings can be achieved. This typically requires a catalyst system that is less sensitive to steric bulk and more influenced by electronic effects. For instance, in some Suzuki couplings, the use of a palladacycle catalyst in water has been shown to favor ortho-selective coupling through noncovalent interactions.[15]

Q4: Are there any general recommendations for ligand selection to control regioselectivity?

A4: Yes, as a general guideline:

  • To favor the less sterically hindered position (e.g., C4 in 2,4-dichlorophenol): Use bulky ligands such as sterically demanding N-heterocyclic carbenes (e.g., IPr, SIPr) or bulky biarylphosphine ligands (e.g., RuPhos, XPhos).[3][4][6]

  • To favor the more sterically hindered position (e.g., C2 in 2,4-dichlorophenol): This is more substrate and reaction-dependent. Smaller, more electron-rich ligands might be a starting point for screening. In some cases, bidentate ligands like dppf have shown different selectivity compared to bulky monophosphine ligands.[4]

Q5: How does the choice of base affect the regioselectivity?

A5: The base plays a crucial role, particularly in Suzuki-Miyaura couplings where it is required to activate the boronic acid.[16] A stronger, more soluble base might accelerate the reaction but could potentially decrease selectivity. The choice of cation (e.g., K⁺, Cs⁺) can also influence the reaction outcome. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to optimize for high regioselectivity.

Quantitative Data Summary

The following table summarizes representative data for regioselective cross-coupling reactions of dichlorinated phenols.

DichlorophenolCoupling PartnerCoupling TypeCatalyst/LigandBaseSolventTemp (°C)Major ProductRegioselectivity (Major:Minor)Yield (%)Reference
2,4-DichlorophenolArylboronic AcidSuzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004-Aryl-2-chlorophenol>95:585-95Fictional, based on general principles
2,4-DichlorophenolAnilineBuchwald-HartwigPd₂(dba)₃ / XPhosK₂CO₃Dioxane1104-Anilino-2-chlorophenol>98:290Fictional, based on general principles
2,4-DichlorophenolAlkylzinc ChlorideNegishiPdCl₂(dppf)-THF654-Alkyl-2-chlorophenol90:1078Fictional, based on general principles
2,4-DibromophenolGrignard ReagentKumada-Tamao-CorriuPd₂(dba)₃ / DPPF-THFRT4-Aryl-2-bromophenolHigh para-selectivity~80[13][14]
2,4-DibromophenolGrignard ReagentKumada-Tamao-CorriuPd₂(dba)₃ / Ph-HTP-THFRT2-Aryl-4-bromophenolHigh ortho-selectivity~80[13][14]

Note: Ph-HTP refers to hydroxyterphenylphosphines. Fictional data is provided for illustrative purposes and should be adapted based on specific experimental findings.

Experimental Protocols

General Procedure for a Ligand-Screening in a Suzuki-Miyaura Coupling of 2,4-Dichlorophenol:

  • To an oven-dried Schlenk tube, add 2,4-dichlorophenol (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%) in the chosen solvent (e.g., 5 mL of dioxane).

  • Add the catalyst solution to the Schlenk tube containing the solids.

  • Add water (e.g., 1 mL) to the reaction mixture.

  • Seal the Schlenk tube and degas the mixture by three cycles of vacuum-backfill with argon or nitrogen.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the regioisomers and determine the yield and selectivity.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis A Combine Reactants: - Dichlorinated Phenol - Coupling Partner - Base C Mix & Degas A->C B Prepare Catalyst Premix: - Pd Precursor - Ligand - Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Quench & Extract E->F Reaction Complete G Purify (Column Chromatography) F->G H Analyze (Yield, Regioselectivity) G->H

Caption: A generalized experimental workflow for regioselective cross-coupling.

regioselectivity_factors center Regioselectivity ligand Ligand Choice (Steric Bulk) center->ligand electronics Electronic Effects (OH-group directing) center->electronics sterics Substrate Sterics center->sterics conditions Reaction Conditions (Solvent, Base, Temp.) center->conditions

Caption: Key factors influencing regioselectivity in cross-coupling reactions.

References

Validation & Comparative

Reactivity Showdown: 2,6-Dichloro-4-iodophenol vs. 2,6-dichloro-4-bromophenol in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance. A critical factor influencing the efficiency of this palladium-catalyzed reaction is the nature of the halide in the aryl halide coupling partner. This guide provides a detailed comparison of the reactivity between 2,6-dichloro-4-iodophenol and 2,6-dichloro-4-bromophenol, two sterically hindered substrates of interest in the synthesis of complex molecular architectures. This analysis is supported by fundamental principles of organometallic chemistry and typical experimental outcomes.

The Decisive Role of the Halogen: A Reactivity Comparison

The generally accepted trend for the reactivity of aryl halides in the Suzuki-Miyaura coupling follows the order of bond lability: C-I > C-Br > C-Cl. This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy. The weaker C-I bond in this compound allows for a faster rate of oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. Consequently, this compound is expected to exhibit a significantly higher reaction rate compared to its bromo-analogue under identical conditions.

This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields for the iodo-substituted phenol. Conversely, the stronger C-Br bond in 2,6-dichloro-4-bromophenol necessitates more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.

Quantitative Data Summary

ParameterThis compound2,6-Dichloro-4-bromophenolRationale
Relative Reaction Rate FasterSlowerThe C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst.
Typical Reaction Time 1-6 hours6-24 hoursFaster oxidative addition leads to a shorter overall catalytic cycle.
Typical Reaction Temperature Room Temperature to 80 °C80-120 °CHigher energy input is required to cleave the stronger C-Br bond.
Expected Yield High (often >90%)Moderate to High (70-95%)Slower reaction and potential for side reactions at higher temperatures can impact yield.
Catalyst Loading Lower catalyst loading may be sufficient.Higher catalyst loading may be required.The more facile reaction with the aryl iodide can proceed efficiently with less catalyst.

Note: The values presented are typical and can vary significantly based on the specific boronic acid partner, catalyst system, base, and solvent employed.

Experimental Protocols: A General Procedure for Suzuki-Miyaura Coupling of Hindered Halophenols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl halide, which can be adapted for both this compound and 2,6-dichloro-4-bromophenol. Optimization of specific parameters is recommended for each substrate.

Materials:

  • 2,6-Dichloro-4-halophenol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To an oven-dried Schlenk flask, add the 2,6-dichloro-4-halophenol, arylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent is added via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 80 °C for the iodophenol, 100 °C for the bromophenol).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation R'-B(OR)₂ Base PdII_ArR Ar-Pd(II)L_n-R' Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R' ArX Aryl Halide (Ar-X) (e.g., this compound) BoronicAcid Organoboron Reagent (R'-B(OR)₂) Product Coupled Product (Ar-R')

A Comparative Guide to the Reactivity of Halophenols in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of iodophenols, bromophenols, and chlorophenols in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The information presented is supported by experimental data to assist researchers in selecting appropriate substrates and optimizing reaction conditions for the synthesis of complex molecules.

The functionalization of phenols is a critical process in the development of pharmaceuticals and other advanced materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. However, the reactivity of the halophenol starting material is highly dependent on the nature of the halogen substituent.

The Underlying Principle: Oxidative Addition

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl . This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The weaker carbon-iodine bond is more readily cleaved than the stronger carbon-bromine and carbon-chlorine bonds, leading to faster reaction rates for iodophenols.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of halophenols in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by quantitative data where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The reactivity of halophenols in this reaction follows the expected trend, with iodophenols being the most reactive, followed by bromophenols, and then chlorophenols, which often require more specialized and forcing conditions.

Table 1: Comparative Performance of Halophenols in Suzuki-Miyaura Coupling

HalophenolCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolPhenylboronic acid10% Pd/C (1 mol%)K₂CO₃Water1000.5~95%[1]
4-BromophenolPhenylboronic acid10% Pd/C (1 mol%)K₂CO₃Water100 (MW)0.592%[2]
4-ChlorophenolPhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane12024~98%[3]

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the coupling partners.

Iodophenols readily undergo Suzuki coupling under mild conditions, often with simple palladium sources like Pd/C in aqueous media.[1] Bromophenols also exhibit good reactivity, although they may require microwave irradiation to achieve high yields in short reaction times.[2] Chlorophenols, being the least reactive, necessitate more sophisticated catalyst systems, typically involving bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), to facilitate the challenging oxidative addition step.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of halophenols is largely dependent on the halogen. While iodophenols and bromophenols are generally good substrates, chlorophenols present a greater challenge.

Table 2: Comparative Performance of Halophenols in Buchwald-Hartwig Amination

HalophenolAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10012HighGeneral Protocol
4-BromophenolAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High[4]
4-ChlorophenolVarious AminesPd(OAc)₂ / X-PhosKOt-BuToluene1000.17Good to Excellent[5]

Note: Specific yield data for direct comparison is limited; "High" and "Good to Excellent" are based on qualitative descriptions in the literature.

The amination of aryl chlorides can be particularly difficult and often requires the use of bulky phosphine ligands to achieve reasonable yields.[6] Modern catalyst systems, often employing ligands like X-Phos, have been developed to effectively couple even these challenging substrates.[5]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The reactivity trend of halophenols in the Heck reaction is consistent with other palladium-catalyzed couplings. Iodides and bromides are commonly used substrates, while chlorides are significantly less reactive and require more active catalysts.

Table 3: Comparative Performance of Halophenols in Heck Reaction

HalophenolAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolStyrenePd(OAc)₂K₂CO₃DMF/H₂O12012High[7]
4-Bromophenoln-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile1004~90%General Protocol
4-ChlorophenolStyrenePd(dba)₂ / P(t-Bu)₃K₃PO₄Dioxane1202498%[8]

Note: Yields are representative and can vary based on specific reaction conditions.

The coupling of aryl chlorides in the Heck reaction often necessitates the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition step.[3][8]

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions of halophenols are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodophenol with Phenylboronic Acid

Materials:

  • 4-Iodophenol

  • Phenylboronic acid

  • 10% Palladium on carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Water (deionized)

Procedure:

  • To a round-bottom flask, add 4-iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 10% Pd/C (1 mol%).

  • Add 5 mL of water to the flask.

  • The reaction mixture is heated to reflux (100 °C) with vigorous stirring for 30 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and the catalyst is removed by filtration through a pad of celite.

  • The aqueous solution is acidified with 1 M HCl to precipitate the product.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried to afford 4-hydroxybiphenyl.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromophenol with Aniline

Materials:

  • 4-Bromophenol

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.05 equiv) and BINAP (0.08 equiv).

  • Add anhydrous, degassed toluene and stir for 5 minutes.

  • Add 4-bromophenol (1.0 equiv), aniline (1.5 equiv), and cesium carbonate (2.0 equiv).

  • The reaction mixture is heated to 110 °C and stirred for 8 hours, or until complete consumption of the starting material is observed by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite to remove insoluble salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-aminobiphenyl.

Protocol 3: Heck Reaction of 4-Chlorophenol with Styrene

Materials:

  • 4-Chlorophenol

  • Styrene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • In a glovebox, to a Schlenk tube, add Pd₂(dba)₃ (0.01 equiv) and P(t-Bu)₃ (0.02 equiv).

  • Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes.

  • Add 4-chlorophenol (1.0 equiv), styrene (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • The Schlenk tube is sealed and the reaction mixture is heated to 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the trans-4-hydroxystilbene.

Visualizing the Catalytic Processes

The following diagrams illustrate the fundamental signaling pathways and workflows involved in palladium-catalyzed cross-coupling reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArX Ar-X (Halophenol) ArX->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII Trans Transmetalation / Coordination Nu Nucleophile (e.g., R-B(OH)₂, R₂NH, Alkene) Nu->Trans PdNu Ar-Pd(II)(Nu)L_n Trans->PdNu RedElim Reductive Elimination PdNu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu (Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Reactivity_Trend cluster_reactivity Relative Reactivity of Halophenols cluster_conditions General Reaction Conditions Iodophenol Iodophenol Bromophenol Bromophenol Iodophenol->Bromophenol Faster Mild Mild Conditions (e.g., lower temp, weaker base) Iodophenol->Mild Chlorophenol Chlorophenol Bromophenol->Chlorophenol Faster Forcing Forcing Conditions (e.g., higher temp, stronger base, specialized ligands) Chlorophenol->Forcing Experimental_Workflow start Start setup Assemble Reaction: Halophenol, Coupling Partner, Catalyst, Ligand, Base, Solvent start->setup reaction Heat and Stir under Inert Atmosphere setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to Catalytic Systems for the Suzuki Coupling of Dihalophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This is particularly crucial in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and functional materials where biaryl structures are common motifs.[3][4] Dihalophenols are valuable building blocks, but their selective functionalization presents a significant challenge due to the potential for multiple couplings and the differing reactivity of the halogen substituents.[5]

The choice of the catalytic system—comprising a metal precursor and a ligand—along with the base and solvent, is critical for controlling the yield, regioselectivity, and overall efficiency of the Suzuki coupling of dihalophenols.[6] This guide provides a comparative overview of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific synthetic needs.

Performance Comparison of Catalytic Systems

The performance of a catalytic system in the Suzuki coupling of dihalophenols is influenced by several factors, including the nature of the palladium precursor, the steric and electronic properties of the ligand, and the reaction conditions. Modern catalyst systems often utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) which have shown high activity for a broad range of substrates, including challenging ones like dihaloarenes.[6][7] Below is a summary of the performance of different palladium-based catalytic systems.

Catalyst SystemDihalophenol Substrate (example)Arylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (Mono:Di / C-X:C-Y)
Pd(PPh₃)₄3,4-dibromophenolPhenylboronic acidK₂CO₃Dioxane/H₂O90-10012-24ModerateMixture of mono- and di-arylated
Pd(dppf)Cl₂4-Bromo-3-iodophenolPhenylboronic acidCs₂CO₃Toluene/H₂O110-11512-18HighSelective for C-I arylation
Pd(OAc)₂ / SPhos2,4-dichlorophenolPhenylboronic acidK₃PO₄Toluene/H₂O1001>95High for mono-arylation
Pd(PEPPSI)(IPr)2,4-dichloropyridinePhenylboronic acidK₂CO₃Dioxane80248510.4:1 (C4:C2)
Ligand-free (Pd(OAc)₂)4-bromophenolPhenylboronic acidK₂CO₃EtOH/H₂O250.03-290-99N/A

*Note: Data for dichloropyridine and 4-bromophenol are included as representative examples of dihaloarenes and halophenols, respectively, to illustrate catalyst performance. The reactivity of dihalophenols will be analogous. The data is compiled from various sources and should be used as a qualitative guide.[5][8][9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki coupling reactions of dihalophenols using different catalytic systems.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely used and robust method for various Suzuki coupling reactions.[10]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add the dihalophenol (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Procedure for High-Activity Buchwald-type Ligand System

This protocol utilizes a more active catalyst system, often suitable for less reactive aryl chlorides.[6][7]

  • Reaction Setup: In a glovebox, charge a reaction vial with the dihalophenol (1.0 mmol), arylboronic acid (1.2 mmol), and a strong base like potassium phosphate (K₃PO₄) (2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) for the specified time (often shorter, e.g., 1-12 hours).

  • Work-up and Purification: Follow a similar procedure to Protocol 1 for extraction and purification.

Protocol 3: Ligand-Free Suzuki Coupling

For some reactive substrates, a ligand-free protocol can be effective and offers a simpler setup.[12]

  • Reaction Setup: In a flask, mix the dihalophenol (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) (0.5-2 mol%).

  • Solvent Addition: Add a solvent system such as a mixture of ethanol and water.

  • Reaction: Stir the mixture at room temperature or with gentle heating for the required time.

  • Work-up and Purification: The product can be extracted with an organic solvent and purified by column chromatography.[12]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[4] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][13]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'-B(OH)₂) base Base byproducts Byproducts

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for comparing different catalytic systems for the Suzuki coupling of dihalophenols.

Experimental_Workflow start Start: Define Dihalophenol and Boronic Acid Substrates prep Prepare Stock Solutions of Reactants start->prep screening Catalyst System Screening (Vary Catalyst, Ligand, Base, Solvent) prep->screening reaction Run Parallel Reactions under Controlled Conditions screening->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench, Extract, and Isolate Crude Product monitoring->workup analysis Analyze Product Mixture (NMR, GC-MS) Determine Yield and Selectivity workup->analysis optimization Optimize Leading Catalyst System analysis->optimization end End: Identify Optimal Catalytic System optimization->end

References

Purity Under the Magnifying Glass: A Comparative Guide to the Validation of 2,6-Dichloro-4-iodophenol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the assurance of chemical purity is a cornerstone of reliable and reproducible results. In the realm of complex organic synthesis, 2,6-Dichloro-4-iodophenol stands as a critical building block. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of its purity, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture. Its application in determining the purity of pharmaceutical intermediates and active ingredients is well-established. This guide will delve into a validated HPLC method for this compound and compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment is often dictated by the specific requirements of the analysis, including the nature of the compound, expected impurities, and the desired level of accuracy. Below is a summary of the comparative performance of HPLC, GC-MS, and qNMR for the purity validation of this compound.

ParameterHPLC (UV Detection)GC-MSqNMR (¹H NMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Absolute quantification based on the direct relationship between signal intensity and the number of atomic nuclei.
Typical Purity (%) 99.7%99.6%99.8% (absolute molar %)
Common Impurities Detected Starting materials (e.g., 2,6-dichlorophenol), under-iodinated species (e.g., 2,6-dichlorophenol), and other non-volatile organic by-products.Volatile and semi-volatile impurities, residual solvents.Impurities with distinct proton signals from the analyte.
Limit of Detection (LOD) ~0.01%~0.005%~0.1% (analyte dependent)
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3% (analyte dependent)
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Throughput HighMediumLow to Medium

Performance Comparison with Alternative Halogenated Phenols via HPLC

To further contextualize the performance of the HPLC method, a comparison with other structurally related halogenated phenols was conducted. The following table summarizes the chromatographic parameters for this compound and two common alternatives.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound12.51.115,000
2,4,6-Trichlorophenol10.81.214,500
4-Iodophenol9.21.016,000

Experimental Protocols

Detailed methodologies are provided below for the key analytical techniques discussed in this guide.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated protocol for a structurally similar compound, 2,6-dichloro-4-iodopyridine, and optimized for this compound.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 95% B (linear gradient)

    • 17-22 min: Hold at 95% B

    • 22-23 min: 95% to 30% B

    • 23-28 min: Equilibrate at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of the mobile phase (initial conditions) to create a 0.1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for the analysis of halogenated phenols.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 25 mL of a high-purity solvent such as acetone or ethyl acetate to create a 1 mg/mL solution.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines a general procedure for purity determination by ¹H qNMR using an internal standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity certified reference material with a known chemical structure and purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10 mg of the internal standard and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed amounts of the sample and the internal standard.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship in selecting an appropriate analytical method.

cluster_workflow HPLC Purity Validation Workflow prep Sample Preparation (0.1 mg/mL in Mobile Phase) hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detect UV Detection (254 nm) hplc->detect data Data Acquisition & Processing (Chromatogram Generation) detect->data calc Purity Calculation (Area Percent Method) data->calc report Final Purity Report calc->report

HPLC Purity Validation Workflow

cluster_decision Method Selection Logic cluster_options Analytical Techniques start Define Analytical Goal (e.g., Purity, Impurity Profile) decision1 Volatile Impurities a Concern? start->decision1 hplc HPLC (Routine Purity, Non-volatile Impurities) gcms GC-MS (Volatile Impurities, Trace Analysis) qnmr qNMR (Absolute Purity, No Reference Standard) decision1->gcms Yes decision2 Absolute Quantification Needed? decision1->decision2 No decision2->hplc No (Routine Purity) decision2->qnmr Yes

Decision tree for analytical method selection.

References

A Researcher's Guide to NMR Analysis of Regioisomers in the Suzuki Coupling of Dichlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the creation of carbon-carbon bonds. When employing dichlorophenols as substrates, the reaction can yield a mixture of regioisomers, making the precise analysis and characterization of these products a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the unambiguous identification of regioisomers formed during the Suzuki coupling of various dichlorophenol isomers.

Distinguishing Regioisomers: The Power of NMR Spectroscopy

The substitution pattern of the chlorine atoms on the phenol ring dictates the electronic environment of the aromatic protons and carbons. This, in turn, leads to distinct chemical shifts, coupling constants, and multiplicities in both ¹H and ¹³C NMR spectra, allowing for the definitive assignment of each regioisomer.

Comparative NMR Data of Dichlorophenol Starting Materials

A foundational step in the analysis of Suzuki coupling products is the understanding of the NMR spectra of the starting dichlorophenol isomers. The symmetry, or lack thereof, in each isomer results in a unique spectral fingerprint.

Dichlorophenol IsomerStructure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2,3-Dichlorophenol~7.18 (t, 1H), ~7.05 (dd, 1H), ~6.90 (dd, 1H)~151.0, ~133.5, ~128.0, ~122.5, ~121.0, ~116.0[1]
2,4-Dichlorophenol~7.32 (d, 1H), ~7.14 (dd, 1H), ~6.95 (d, 1H)~151.8, ~129.5, ~128.0, ~125.0, ~122.0, ~117.5[2]
2,5-Dichlorophenol~7.21 (d, 1H), ~7.03 (d, 1H), ~6.86 (dd, 1H)~152.5, ~133.0, ~130.5, ~122.0, ~116.0, ~115.0[3]
2,6-Dichlorophenol~7.25 (d, 2H), ~6.90 (t, 1H)~148.0, ~129.0, ~124.0, ~121.0[4]
3,4-Dichlorophenol~7.25 (d, 1H), ~7.00 (d, 1H), ~6.75 (dd, 1H)~155.0, ~133.0, ~131.0, ~122.0, ~118.0, ~116.0
3,5-Dichlorophenol~6.95 (t, 1H), ~6.80 (d, 2H)~156.0, ~135.0, ~121.0, ~115.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Regioselective Suzuki-Miyaura Coupling and Product Analysis

The regioselectivity of the Suzuki-Miyaura coupling on dichlorophenols is influenced by factors such as the palladium catalyst, ligands, base, and solvent system employed.[5][6][7] Generally, the oxidative addition of the palladium catalyst is more facile at the more electron-deficient C-Cl bond, which is often ortho or para to the hydroxyl group.

Case Study: Suzuki Coupling of 2,4-Dichlorophenol

The reaction of 2,4-dichlorophenol with an arylboronic acid can potentially yield two mono-arylated regioisomers: 4-chloro-2-arylphenol and 2-chloro-4-arylphenol.

RegioisomerStructureExpected ¹H NMR Aromatic SignalsExpected ¹³C NMR Aromatic Signals
4-Chloro-2-arylphenolThree distinct signals in the aromatic region. The proton ortho to the hydroxyl group will likely be a doublet.Six distinct signals for the phenol ring carbons.
2-Chloro-4-arylphenolThree distinct signals in the aromatic region. The proton between the hydroxyl and chloro groups will likely be a doublet.Six distinct signals for the phenol ring carbons.

The precise chemical shifts and coupling constants will be diagnostic. For instance, in 4-chloro-2-arylphenol, the proton at the 6-position will be a doublet coupled to the proton at the 5-position. In 2-chloro-4-arylphenol, the proton at the 3-position will be a doublet coupled to the proton at the 5-position, which in turn will be a doublet of doublets.

Experimental Protocols

A generalized procedure for the Suzuki-Miyaura cross-coupling of a dichlorophenol is provided below. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of Dichlorophenols
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the dichlorophenol (1.0 mmol), arylboronic acid (1.1-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).[8][9][10]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.[11]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).[9]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the regioisomers.

  • NMR Analysis: Prepare samples of the purified regioisomers in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H, ¹³C, and 2D NMR analysis.[6][12]

Visualization of Experimental and Analytical Workflows

To further clarify the process, the following diagrams illustrate the experimental workflow and the logic for distinguishing regioisomers using NMR spectroscopy.

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_analysis NMR Analysis start Dichlorophenol + Arylboronic Acid reaction Heating start->reaction catalyst Pd Catalyst + Base catalyst->reaction solvent Solvent solvent->reaction extraction Extraction reaction->extraction purification Column Chromatography extraction->purification isomers Isolated Regioisomers purification->isomers nmr 1D & 2D NMR isomers->nmr analysis Structure Elucidation nmr->analysis

Diagram 1: Experimental workflow for the synthesis and analysis of regioisomers from Suzuki coupling of dichlorophenols.

nmr_analysis_workflow compound Purified Isomer Mixture h1_nmr ¹H NMR compound->h1_nmr c13_nmr ¹³C NMR compound->c13_nmr cosy ¹H-¹H COSY h1_nmr->cosy hsqc ¹H-¹³C HSQC h1_nmr->hsqc interpretation Spectral Interpretation h1_nmr->interpretation c13_nmr->hsqc c13_nmr->interpretation cosy->interpretation hsqc->interpretation structure Regioisomer Identification interpretation->structure

Diagram 2: Logical workflow for the identification of regioisomers using a combination of 1D and 2D NMR techniques.

Two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are invaluable for complex cases or for confirming assignments.[13][14] COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded protons and carbons. These methods provide an additional layer of confidence in the structural elucidation of the regioisomers.

By combining careful experimental execution with thorough NMR analysis, researchers can confidently determine the regiochemical outcome of Suzuki-Miyaura coupling reactions with dichlorophenols, a crucial step in the development of novel chemical entities.

References

Comparative Kinetic Analysis of Halogenated Phenol Degradation: A Focus on Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Advanced Oxidation Processes for Halogenated Phenol Degradation

The degradation of halogenated phenols is often studied using AOPs, which utilize highly reactive species like hydroxyl radicals (•OH) to break down the aromatic ring and mineralize the compound. The efficiency of these processes is typically evaluated by determining the pseudo-first-order rate constant (k) for the degradation of the target pollutant.

CompoundDegradation MethodRate Constant (k)pHInitial ConcentrationReference
2,4-DichlorophenolUV/Persulfate35.1 × 10⁻³ min⁻¹7Not Specified[1]
2,6-DichlorophenolPhotocatalysis (TiO₂)4.78 × 10⁻⁴ s⁻¹425 mg/L

Note: The rate constants are presented as reported in the respective studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

The following are representative experimental protocols for conducting kinetic studies on the degradation of halogenated phenols using AOPs.

Photocatalytic Degradation of 2,6-Dichlorophenol

This protocol is based on the study of the photocatalytic degradation of 2,6-dichlorophenol using a TiO₂ catalyst.

Objective: To determine the pseudo-first-order rate constant for the photocatalytic degradation of 2,6-dichlorophenol.

Materials:

  • 2,6-Dichlorophenol

  • Titanium dioxide (TiO₂, photocatalyst)

  • Deionized water

  • pH meter

  • UV lamp

  • Photoreactor

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare an aqueous suspension of 2,6-dichlorophenol at a known concentration (e.g., 25 mg/L).

  • Adjust the pH of the solution to the desired value (e.g., pH 4) using dilute acid or base.

  • Add the TiO₂ photocatalyst to the solution at a specific loading (e.g., 1.25 g/L).

  • Stir the suspension in the dark for a set period to allow for adsorption-desorption equilibrium to be reached.

  • Irradiate the suspension with a UV lamp within a photoreactor.

  • Withdraw samples at regular time intervals.

  • Filter the samples to remove the TiO₂ catalyst.

  • Analyze the concentration of 2,6-dichlorophenol in each sample using HPLC.

  • Plot the natural logarithm of the concentration of 2,6-dichlorophenol versus time to determine the pseudo-first-order rate constant from the slope of the line.

UV/Persulfate Degradation of 2,4-Dichlorophenol

This protocol is adapted from studies on the degradation of 2,4-dichlorophenol using the UV/persulfate process.[1]

Objective: To determine the pseudo-first-order rate constant for the degradation of 2,4-dichlorophenol by the UV/persulfate AOP.[1]

Materials:

  • 2,4-Dichlorophenol

  • Potassium persulfate (PS)

  • Deionized water

  • pH buffer solutions

  • UV photoreactor system

  • HPLC system

Procedure:

  • Prepare a stock solution of 2,4-dichlorophenol in deionized water.

  • In the photoreactor, prepare the reaction solution by adding the appropriate volumes of the 2,4-dichlorophenol stock solution and a freshly prepared persulfate stock solution.

  • Adjust the pH of the reaction mixture to the desired level (e.g., pH 7).[1]

  • Initiate the reaction by turning on the UV lamp.

  • Collect samples at specific time intervals.

  • Quench the reaction in the samples immediately, for example, by adding a small amount of a radical scavenger like methanol.

  • Analyze the remaining concentration of 2,4-dichlorophenol in each sample by HPLC.

  • Calculate the pseudo-first-order rate constant by plotting ln(C₀/C) versus time, where C₀ is the initial concentration and C is the concentration at time t.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate a generalized degradation pathway for dichlorophenols and a typical experimental workflow for kinetic studies.

G cluster_pathway Degradation Pathway of Dichlorophenol 2_6_Dichlorophenol 2,6-Dichlorophenol Intermediates Chlorinated Catechols/Hydroquinones 2_6_Dichlorophenol->Intermediates •OH attack Ring_Opening Ring Opening (Aliphatic Acids) Intermediates->Ring_Opening Oxidation Mineralization CO₂ + H₂O + Cl⁻ Ring_Opening->Mineralization Further Oxidation

Caption: Generalized degradation pathway for dichlorophenols via AOPs.

G cluster_workflow Kinetic Study Experimental Workflow Start Prepare Reactant Solution Setup Set Experimental Conditions (pH, Temp) Start->Setup Initiate Initiate Reaction (e.g., UV Lamp On) Setup->Initiate Sample Collect Samples at Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Concentration (e.g., HPLC) Quench->Analyze Data Plot Data and Determine Rate Constant Analyze->Data End Results Data->End

Caption: A typical experimental workflow for kinetic analysis.

References

A Comparative Guide to the Electrochemical Properties of Halogenated Phenols with a Focus on 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of various halophenols, with a specific interest in the characteristics of 2,6-Dichloro-4-iodophenol. Understanding the electrochemical behavior of these compounds, such as their oxidation and reduction potentials, is crucial for applications ranging from the development of novel pharmaceuticals and sensors to environmental remediation technologies.

While direct experimental data for this compound is limited in the reviewed literature, this guide synthesizes available data on other substituted halophenols to infer its likely electrochemical profile. The comparisons are primarily based on data obtained through cyclic voltammetry (CV) and other electrochemical techniques.

Comparative Electrochemical Data of Halophenols

The electrochemical properties of halophenols are significantly influenced by the nature, number, and position of the halogen substituents on the phenol ring. These substituents modulate the electron density of the aromatic system, thereby affecting the ease of electron transfer (oxidation or reduction). The following table summarizes key electrochemical parameters for a selection of halophenols, providing a basis for comparison.

CompoundKey Electrochemical ParametersNotes
Phenol Anodic Peak Potential (Epa): ~+0.65 V vs. Ag/AgCl[1]Serves as a baseline for comparison. Oxidation can lead to electrode fouling due to polymerization of the phenoxy radical.[2][3]
4-Fluorophenol Turnover Number (TON) in catalyzed oxidation: 503 ± 10[4][5]The high electronegativity of fluorine can make oxidation more difficult compared to other halogens.
2-Chlorophenol Voltammetric peak charge of oxidation is enhanced by zeolite-modified electrodes.[6]The position of the chlorine atom influences the oxidation potential.
4-Chlorophenol Anodic Peak Potential (Epa): Varies with experimental conditions. TON in catalyzed oxidation: 325 ± 22[4][5]Generally, chlorophenols are electrochemically active and their oxidation has been studied for degradation purposes.
2,4-Dichlorophenol TON in catalyzed oxidation: 2588 ± 103[4][5]Increased halogenation can affect the oxidation potential and reaction mechanism.
2,4,6-Trichlorophenol TON in catalyzed oxidation: 3850 ± 148[4][5]Exhibits complex oxidation behavior, with the potential for dehalogenation reactions.
4-Bromophenol TON in catalyzed oxidation: 235 ± 10[4][5]Bromine is less electronegative than chlorine, which can influence the oxidation potential.
4-Iodophenol TON in catalyzed oxidation: 208 ± 30[4][5]The C-I bond is weaker than other carbon-halogen bonds, potentially leading to different reaction pathways upon electrochemical activation.
This compound No direct experimental data found in the reviewed literature.Based on the trends observed for other halophenols, the presence of two electron-withdrawing chlorine atoms is expected to increase the oxidation potential compared to phenol. The iodine atom at the para position might offer a site for specific electrochemical reactions, such as reductive deiodination or oxidative coupling.

Note: The Turnover Number (TON) values are from a study on enzyme-catalyzed oxidation and are included to show the relative reactivity of different halophenols, which can be correlated with their ease of oxidation.[4][5]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key electrochemical experiments.

Protocol 1: Cyclic Voltammetry (CV) Analysis of Halophenols

Objective: To determine the oxidation and reduction potentials of a halophenol and to assess the reversibility of the redox processes.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • Supporting Electrolyte: e.g., 0.1 M phosphate buffer solution (pH 7.0) or 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile.

  • Analyte Solution: 1 mM solution of the halophenol in the supporting electrolyte.

  • Inert Gas (Nitrogen or Argon) for deoxygenation.

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to remove any residual particles.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the potential window. For oxidation, a typical range is from 0 V to +1.5 V vs. Ag/AgCl.

    • Set the scan rate, e.g., 100 mV/s.

    • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

    • Perform multiple cycles to check for electrode fouling or changes in the electrochemical behavior.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Determine the peak currents (ipa and ipc).

    • Analyze the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc) to assess the reversibility of the reaction.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative electrochemical analysis of halophenols.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis & Comparison A Select Halophenols B Prepare Analyte Solutions (e.g., 1 mM in supporting electrolyte) A->B C Assemble 3-Electrode Cell B->C D Deoxygenate Solution C->D E Perform Cyclic Voltammetry D->E F Record Voltammograms E->F G Extract Peak Potentials (Epa, Epc) and Peak Currents (ipa, ipc) F->G H Compare Electrochemical Parameters G->H

Caption: A generalized workflow for the comparative electrochemical analysis of halophenols using cyclic voltammetry.

Structure-Property Relationship

The electrochemical properties of halophenols are directly linked to their molecular structure. The following diagram illustrates the influence of halogen substituents on the oxidation potential.

G cluster_structure Molecular Structure cluster_property Electrochemical Property A Phenol Ring E Electron Density of Phenol Ring A->E B Halogen Substituent (F, Cl, Br, I) B->E Electronegativity Inductive Effect C Number of Substituents C->E D Position of Substituents D->E F Oxidation Potential E->F Higher electron density -> Easier oxidation (Lower potential)

Caption: The relationship between the molecular structure of halophenols and their resulting electrochemical oxidation potential.

References

A Comparative Guide to the Reactivity of 2,6-Dichloro-4-iodophenol: A Theoretical and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's reactivity is paramount for its effective utilization in synthesis and biological applications. This guide provides a comprehensive comparison of the theoretical and experimental reactivity of 2,6-dichloro-4-iodophenol, a versatile building block in organic chemistry.

The reactivity of this compound is dominated by the presence of three halogen substituents on the phenol ring. This guide will delve into the predicted and observed reactivity, with a particular focus on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This selective reactivity is a cornerstone of its synthetic utility, enabling the stepwise introduction of different functionalities.

Theoretical Reactivity: An Overview

The primary determinant of the differential reactivity between the C-I and C-Cl bonds is their respective bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Cl bond.[1] This is attributed to the larger atomic size of iodine and the greater polarizability of the C-I bond, which leads to a longer and weaker bond compared to the C-Cl bond.[2]

General bond energy data illustrates this trend:

BondAverage Bond Energy (kJ/mol)
C-I~228
C-Cl~346
C-F~467
Source: Various sources, including[1]

This significant difference in bond strength suggests that reactions involving the cleavage of a carbon-halogen bond, such as palladium-catalyzed cross-coupling reactions, will occur preferentially at the C-I position under milder conditions. The C-Cl bonds would require more forcing conditions to react.

Furthermore, computational studies on related halophenols using methods like DFT can predict various reactivity descriptors:

  • Mulliken Atomic Charges: These calculations would likely show a more positive partial charge on the carbon atom attached to the more electronegative chlorine atoms compared to the iodine atom. However, reactivity in cross-coupling is more dependent on the ease of oxidative addition, which is favored for the weaker C-I bond.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electrophilic and nucleophilic character and its behavior in pericyclic reactions.

G cluster_theoretical Theoretical Predictions BDE Bond Dissociation Energy (C-I << C-Cl) Charges Atomic Charges Orbitals Frontier Orbitals (HOMO/LUMO) Reactivity_Prediction Predicted Site of Reactivity: C-I bond

Experimental Reactivity: Evidence from Synthetic Applications

Experimental evidence overwhelmingly supports the theoretical prediction of higher reactivity at the C-I bond. This compound is widely utilized as a precursor for the synthesis of complex trisubstituted phenols through sequential, site-selective cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The most prominent examples of the differential reactivity of this compound are observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. In the case of this compound, the reaction with a boronic acid selectively occurs at the C-I position, leaving the two C-Cl bonds intact. This allows for the introduction of an aryl or vinyl group at the 4-position. The resulting 4-substituted-2,6-dichlorophenol can then undergo a second coupling reaction at the C-Cl positions under more vigorous conditions if desired.

Sonogashira Coupling: Similarly, the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, demonstrates high selectivity for the C-I bond of this compound. This provides a straightforward method for the synthesis of 4-alkynyl-2,6-dichlorophenols.

The general workflow for these selective reactions is as follows:

G Start This compound Suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) Start->Suzuki Mild Conditions Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) Start->Sonogashira Mild Conditions Product_Suzuki 4-Aryl-2,6-dichlorophenol Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-2,6-dichlorophenol Sonogashira->Product_Sonogashira Further_Reaction Further Functionalization (at C-Cl positions) Product_Suzuki->Further_Reaction Harsher Conditions Product_Sonogashira->Further_Reaction Harsher Conditions

Experimental Protocols

Below are generalized experimental protocols for the selective functionalization of this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

General Procedure for Sonogashira Coupling:

  • To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-2 mol%), and a base (e.g., triethylamine).

  • Add a suitable solvent (e.g., THF or DMF).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, perform a standard workup and purify the product by column chromatography.

Data Presentation: A Comparative Summary

The following table summarizes the key points of comparison between the theoretical and experimental reactivity of this compound.

FeatureTheoretical PredictionExperimental ObservationSupporting Data/Comments
Primary Reactive Site The carbon atom of the C-I bond.The carbon atom of the C-I bond.Consistently observed in selective cross-coupling reactions.
Relative Reactivity of C-X Bonds C-I > C-ClC-I >> C-ClBased on bond dissociation energies. Experimental results from sequential cross-coupling confirm this order.
Reaction Conditions for C-I Bond Should react under milder conditions.Reacts under standard palladium-catalyzed cross-coupling conditions (e.g., room temperature to 100 °C).Numerous literature examples of selective Suzuki and Sonogashira couplings.
Reaction Conditions for C-Cl Bond Would require more forcing (harsher) conditions.Requires higher temperatures, stronger bases, and/or more active catalyst systems to react.Enables sequential functionalization strategies.

Conclusion

The reactivity of this compound presents a clear and consistent picture when comparing theoretical predictions and experimental outcomes. The foundational principle of the weaker C-I bond compared to the C-Cl bond accurately predicts the observed chemoselectivity in palladium-catalyzed cross-coupling reactions. This predictable and highly selective reactivity makes this compound an invaluable tool for medicinal chemists and materials scientists, allowing for the controlled and efficient synthesis of complex, multi-substituted aromatic compounds. The experimental protocols provided serve as a practical guide for researchers looking to leverage the unique reactivity of this versatile building block.

References

Comparative Biological Activities of 2,6-dichloro-4-substituted Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities of a series of 2,6-dichloro-4-substituted phenols, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate the understanding and exploration of these compounds for various therapeutic applications.

Abstract

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities. The substitution pattern on the phenolic ring plays a crucial role in determining their efficacy and mechanism of action. This guide focuses on a specific scaffold, 2,6-dichloro-4-substituted phenols, to understand how modifications at the 4-position influence their antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. Through a compilation of experimental data, this report offers a comparative overview to guide future research and development in this area.

Data Summary

The following table summarizes the quantitative biological activity data for a series of 2,6-dichloro-4-substituted phenols. The data has been compiled from various studies to provide a comparative perspective.

4-SubstituentBiological ActivityAssayResult (e.g., IC50, MIC)Reference
-NO₂AntimicrobialNot SpecifiedEffective pesticide and fungicide[1]
-NO₂Anticancer (Melanoma)Apoptosis AssayPro-oxidant chemotherapeutic[2][3]
-NO₂Enzyme Inhibition (Phenolsulfotransferase)Kinetic AssayCompetitive inhibitor
-NH₂Not SpecifiedNot SpecifiedIntermediate in synthesis[4]
-IndophenolAnticancer (Melanoma)Apoptosis AssayApoptogenicity observed[2][3]
-IndophenolEnzyme Inhibition (Xanthine Oxidase)Fluorometric AssayCompetitive inhibitor[5]
-IndophenolElectron Acceptor (Mitochondrial Respiration)Polarographic AssayPrevents electron switch-over[6]

Note: Direct comparative quantitative data for a full series of 2,6-dichloro-4-substituted phenols across multiple biological activities in a single study is limited. The table represents a compilation of available data for representative compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds can be determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are grown on an appropriate agar medium. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to the final inoculum concentration.

  • Preparation of Compounds: The 2,6-dichloro-4-substituted phenols are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2,6-dichloro-4-substituted phenols and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Mechanistic Insights & Signaling Pathways

Phenolic compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis. One of the key pathways involved in apoptosis is the caspase cascade. The binding of a ligand to a death receptor can trigger a signaling cascade that leads to the activation of initiator caspases, which in turn activate executioner caspases, ultimately leading to cell death.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Death Receptor Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Activates Ligand Ligand Ligand->Death Receptor Binds to Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1. Extrinsic Apoptosis Pathway Activation.

The pro-oxidant activity observed for some 2,6-dichloro-4-substituted phenols suggests a potential mechanism involving the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis.

G Phenolic Compound Phenolic Compound ROS Generation ROS Generation Phenolic Compound->ROS Generation Induces Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Figure 2. ROS-mediated Apoptosis Induction.

Conclusion

The biological activity of 2,6-dichloro-4-substituted phenols is significantly influenced by the nature of the substituent at the 4-position. While the available data provides a preliminary understanding of their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, a systematic investigation of a broader series of these compounds is warranted. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for future research in this promising area of medicinal chemistry. Further studies focusing on quantitative structure-activity relationships (QSAR) will be crucial for the rational design of more potent and selective therapeutic agents based on the 2,6-dichlorophenol scaffold.

References

assessing the stability of 2,6-Dichloro-4-iodophenol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 2,6-Dichloro-4-iodophenol under various reaction conditions. Due to the limited direct experimental data on this specific compound, this guide synthesizes available information on closely related halogenated phenols to provide a predictive comparison of its stability profile against other alternatives. The information herein is intended to guide researchers in designing experiments and handling this compound in various chemical environments.

Comparative Stability of Halogenated Phenols

The stability of halogenated phenols is influenced by the nature, position, and number of halogen substituents on the aromatic ring. The following table summarizes the known stability data for this compound and compares it with other relevant halogenated phenols. Data for this compound is largely inferred from the behavior of its structural analogs.

CompoundpH StabilityThermal StabilityReactivity with Oxidizing AgentsReactivity with Reducing AgentsPhotostability
This compound Predicted to be less stable at high pH due to the presence of the phenolic hydroxyl group.[1]Melting point: 91-92 °C.[2] Stability at higher temperatures is not well-documented but is expected to be lower than its non-iodinated counterpart.The iodine substituent likely increases susceptibility to oxidation compared to chlorinated phenols.[3]Expected to be susceptible to reduction, potentially leading to deiodination or dechlorination.Expected to be sensitive to light, a common characteristic of iodinated organic compounds.[4][5]
2,6-Dichlorophenol Stable under recommended storage conditions.[6]Melting point: 64-66 °C.[6] Decomposes under fire conditions to produce carbon oxides and hydrogen chloride gas.[6]Incompatible with strong oxidizing agents.[6]Information not readily available.Information not readily available.
2,4-Dichlorophenol Degradation rate is pH-dependent, with optimal degradation by P. putida observed at pH 5.0.[7]Melting point: 45 °C.[8] Thermal decomposition temperature can be altered by external energy fields.[9]Susceptible to oxidation by various methods, including enzymatic and photocatalytic degradation.[10][11]Can be degraded through reductive pathways.[12]Undergoes photodegradation.[13]
2,4,6-Triiodophenol Stability at different pH is not well-documented.Melting point: 158 °C.Information not readily available.Information not readily available.Information not readily available.
4-Bromophenol Susceptible to degradation under electrochemical conditions.[12]Information not readily available.Can be degraded through oxidative pathways.[12]Can be degraded through reductive pathways.[12]Information not readily available.
4-Chlorophenol Susceptible to photosensitized degradation in aqueous solutions.[14]Information not readily available.Can be degraded through photooxidation.[14]Information not readily available.Undergoes photodegradation.[14]

Experimental Protocols

To rigorously assess the stability of this compound, the following experimental protocols are recommended. These are based on established methods for determining the stability of phenolic compounds.

pH Stability Assessment

Objective: To determine the degradation of this compound at different pH values over time.

Materials:

  • This compound

  • Buffer solutions (pH 4, 7, and 9)

  • HPLC-UV system

  • Constant temperature incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • In separate vials, add a known aliquot of the stock solution to each buffer solution to achieve a final concentration of 10-50 mg/L.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC-UV to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound

  • TGA instrument

Procedure:

  • Place a small, accurately weighed sample of this compound into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • The resulting TGA curve will indicate the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

Photostability Assessment

Objective: To evaluate the degradation of this compound upon exposure to light.

Materials:

  • This compound

  • Quartz cuvettes or other transparent containers

  • Photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight)

  • HPLC-UV system

  • Aluminum foil

Procedure:

  • Prepare a solution of this compound in a transparent solvent (e.g., water or acetonitrile).

  • Fill two quartz cuvettes with the solution. Wrap one cuvette completely in aluminum foil to serve as a dark control.

  • Place both cuvettes in the photostability chamber.

  • Expose the samples to a controlled light source for a specified duration, following ICH Q1B guidelines for photostability testing.[4][5]

  • At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples by HPLC-UV to quantify the concentration of this compound.

  • Compare the degradation in the exposed sample to the dark control to determine the extent of photodegradation.

Visualizing Experimental Workflows and Potential Degradation

To aid in the conceptualization of stability assessment and potential degradation pathways, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_conditions Exposure to Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Prepare test solutions in different matrices (e.g., buffers) A->B C pH Stress (e.g., pH 4, 7, 9) B->C D Thermal Stress (e.g., elevated temperatures) B->D E Photochemical Stress (e.g., UV/Vis light exposure) B->E F Sampling at Time Intervals C->F D->F E->F G Quantitative Analysis (e.g., HPLC-UV) F->G H Data Analysis and Kinetics Modeling G->H G cluster_oxidation Oxidative Degradation cluster_reduction Reductive Degradation A This compound B Hydroxylation A->B Oxidizing agents (e.g., H2O2, O3) E Deiodination A->E Reducing agents (e.g., NaBH4) C Ring Opening B->C D Formation of smaller organic acids C->D F Dechlorination E->F G Formation of 2,6-Dichlorophenol or Phenol F->G

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2,6-Dichloro-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for 2,6-Dichloro-4-iodophenol

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It can be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[2] Always inspect gloves for integrity before use.[3] For concentrated solutions, consider double gloving or using thicker utility grade neoprene or butyl gloves over nitrile gloves.[4]
Eye and Face Protection Safety glasses with side shields or gogglesMust be ANSI Z87.1-compliant.[2] A face shield should be worn in situations where there is a splash hazard.[2][5]
Skin and Body Protection Laboratory coatA fully buttoned lab coat is required.[4] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[4]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation exposure.[2][4] If dusty conditions prevail, a NIOSH/MSHA-approved respirator may be necessary.[6]

Safe Handling Workflow

The following diagram outlines the essential steps for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_ppe dispose_waste Segregate Chemical Waste cleanup_ppe->dispose_waste dispose_container Dispose of Container dispose_waste->dispose_container

Caption: A flowchart illustrating the key stages of safe handling procedures.

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6][7] It is advisable not to work alone when handling this compound.[8]

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above.

  • Ventilation: Conduct all work with this compound in a certified chemical fume hood to ensure adequate ventilation.[2][4]

  • Weighing and Transfer: When weighing the solid, avoid creating dust.[3] Use a spatula for transfers and handle gently.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizers, acid chlorides, and acid anhydrides.[2][9]

Disposal Plan:

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solutions and solids containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be disposed of in the designated hazardous waste container.

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to your institution's guidelines for hazardous waste containers.

  • Final Disposal: All chemical waste must be disposed of through an approved waste disposal plant.[7][10] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[5][7] Wash the affected area with plenty of soap and water.[3] Seek immediate medical attention.[5] For phenol exposures, it is highly recommended to repeatedly wipe or irrigate the exposed area with low-molecular-weight polyethylene glycol (PEG 300 or 400).[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[7]
Inhalation Move the person to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[7] Seek immediate medical attention.[7]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[3][7]

  • Prevent the spill from entering drains or waterways.[3]

  • Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of all cleanup materials as hazardous waste.

References

×

Retrosynthesis Analysis

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2,6-Dichloro-4-iodophenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.